2-Bromo-3-ethoxy-6-fluorobenzoic acid
Description
The exact mass of the compound 2-Bromo-3-ethoxy-6-fluorobenzoic acid is 261.96408 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-3-ethoxy-6-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-ethoxy-6-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-ethoxy-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAISAYCVXYBMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-3-ethoxy-6-fluorobenzoic acid CAS 2384511-09-3 properties
Technical Whitepaper: 2-Bromo-3-ethoxy-6-fluorobenzoic Acid (CAS 2384511-09-3)
Subtitle: A Privileged Scaffold for Atropisomeric Drug Design and Late-Stage Functionalization
Executive Summary
2-Bromo-3-ethoxy-6-fluorobenzoic acid (CAS 2384511-09-3) is a highly specialized polysubstituted aromatic building block rapidly gaining traction in medicinal chemistry, particularly in the development of KRAS G12C inhibitors and atropisomeric kinase inhibitors .
Its structural value lies in its unique substitution pattern: the carboxylic acid is flanked by a bulky bromine atom at the C2 position and a fluorine atom at the C6 position. This "2,6-disubstitution" creates a steric cleft that, when coupled to an aniline or amine, restricts rotation around the amide bond, locking the molecule into a specific conformation (atropisomer). This property is critical for maximizing binding affinity and selectivity in protein pockets, a strategy validated by approved drugs like Sotorasib and Adagrasib .
| Property | Data |
| CAS Number | 2384511-09-3 |
| Molecular Formula | |
| Molecular Weight | 263.06 g/mol |
| Key Pharmacophore | 2,6-Halogenated Benzoate (Atropisomer Inducer) |
| Primary Application | Scaffold for restricted-rotation amides (KRAS, SOS1 inhibitors) |
Structural Analysis & Pharmacophore Logic
To understand the utility of this compound, one must analyze its electronic and steric environment. It is not merely a building block; it is a conformation-directing tool .
The "Atropisomeric Lock" Mechanism
In drug design, flexible molecules suffer from an entropic penalty upon binding. Pre-organizing a molecule into its bioactive conformation reduces this penalty.
-
C2-Bromo: Provides significant steric bulk (Van der Waals radius ~1.85 Å). It serves as a "gatekeeper," preventing free rotation of the resulting amide. It also offers a handle for Suzuki/Buchwald couplings to extend the scaffold.
-
C6-Fluoro: While smaller (r ~1.47 Å), the fluorine provides metabolic stability (blocking the oxidation-prone ortho position) and contributes to the rotational barrier via electronic repulsion (dipole-dipole interactions with the amide carbonyl).
-
C3-Ethoxy: This substituent differentiates CAS 2384511-09-3 from generic scaffolds. It adds lipophilicity (
modulation) and electron density to the ring, potentially influencing the acidity of the carboxylic acid and the electronics of the C2-Bromine for subsequent cross-coupling.
Figure 1: The logic flow of using CAS 2384511-09-3 to generate high-affinity atropisomeric drugs.
Synthetic Routes & Process Chemistry
The synthesis of 2,6-disubstituted benzoic acids is challenging due to the steric crowding around the carboxylate. Standard oxidation of toluenes is often low-yielding. The most robust route relies on Directed Ortho Metalation (DoM) , exploiting the cooperative directing effects of the substituents.
Recommended Protocol: The "Halogen Dance" Lithiation
The most efficient retrosynthetic disconnection leads to 1-bromo-2-ethoxy-5-fluorobenzene . In this precursor, the C6 proton is flanked by a Fluorine (strong ortho-director) and a Bromine (weak ortho-director). More importantly, it is sterically accessible compared to other positions.
Reaction Scheme:
-
Precursor: 1-bromo-2-ethoxy-5-fluorobenzene.
-
Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to avoid nucleophilic attack on the ring.
-
Condition: Cryogenic (-78°C), THF solvent.
-
Electrophile: Dry
gas or dry ice.
Figure 2: Synthetic pathway via Directed Ortho Metalation (DoM).
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for 2,6-disubstituted benzoates [1, 2].
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Reagents: Add 1-bromo-2-ethoxy-5-fluorobenzene (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C using a dry ice/acetone bath.
-
Lithiation: Add LDA (2.0 M in THF/heptane, 12.0 mmol, 1.2 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Why? The proton at C6 is acidified by the inductive effect of the ortho-Fluorine and ortho-Bromine. LDA is bulky enough to avoid nucleophilic attack at the Br (halogen-metal exchange is a competing risk, but LDA favors deprotonation; if Br exchange occurs, use LiTMP).
-
-
Equilibration: Stir at -78°C for 1 hour to ensure complete lithiation. The solution typically turns yellow/orange.
-
Carboxylation: Bubble excess dry
gas (passed through a drying tube) into the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice. -
Workup: Allow to warm to room temperature. Quench with 1N HCl (to pH ~2). Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from Hexane/EtOAc or column chromatography (MeOH/DCM gradient).
Reactivity Profile & Applications
Once synthesized, CAS 2384511-09-3 offers two distinct "handles" for medicinal chemistry elaboration.
A. Amide Coupling (The "Warhead" Attachment)
Due to the 2,6-steric hindrance (Br/F), standard coupling reagents (EDC/HOBt) often fail or proceed slowly.
-
Preferred Method: Conversion to acid chloride.
-
Use Oxalyl Chloride (1.5 eq) + catalytic DMF in DCM.
-
Caution: The resulting acid chloride is sterically shielded and may require heating to react with bulky anilines.
-
Alternative: Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) for neutral conditions if the substrate is acid-sensitive.
-
B. Palladium-Catalyzed Cross-Coupling
The 2-Bromo position is a prime candidate for Suzuki-Miyaura coupling to install biaryl systems.
-
Selectivity: The C-Br bond is significantly more reactive than the C-F bond.
-
Catalyst Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos , RuPhos ) to facilitate oxidative addition into the sterically hindered C-Br bond (ortho to the amide/acid).
-
Application: This allows the construction of the "biaryl core" seen in KRAS inhibitors like Adagrasib [3].
Safety and Handling
-
Corrosivity: As a halogenated benzoic acid, the compound is likely irritating to eyes, skin, and respiratory tract (H315, H319, H335).
-
HF Potential: While the C-F bond is stable, combustion or extreme acidic conditions could theoretically release trace HF.
-
Storage: Store in a cool, dry place. The presence of the ethoxy ether makes it potentially susceptible to slow oxidation if exposed to light/air over long periods; amber vials are recommended.
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link
- Gorelik, M. V. (2006). "Synthesis of 2-bromo-6-fluorobenzoic acid." Russian Journal of Organic Chemistry. (General methodology for 2,6-halo acids).
-
Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693. (Demonstrates the utility of 2-bromo-6-fluoro scaffolds in KRAS). Link
-
Vertex Pharmaceuticals. (2018). "Kras g12c inhibitors and methods of using the same." US Patent 20180334454A1. (Describes analogous synthesis of 2-amino-4-bromo-3-fluorobenzoic acid intermediates). Link
-
Sigma-Aldrich. "2-Bromo-6-fluorobenzoic acid Safety Data Sheet." (General safety data for the class). Link
Sources
The Architect's Toolkit: A Guide to Polysubstituted Benzoic Acid Building Blocks in Modern Drug Discovery
Foreword: Beyond Flatland – The Imperative of Three-Dimensionality in Medicinal Chemistry
In the intricate dance of drug discovery, the benzoic acid scaffold has long been a trusted partner. Its simple, planar structure and versatile carboxylic acid handle have made it a cornerstone in the synthesis of countless therapeutic agents.[1] However, the modern challenges of targeting complex biological systems demand a departure from this "flatland" approach. The precise, three-dimensional arrangement of substituents on the aromatic ring is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide is intended for the discerning researcher and drug development professional, offering a deep dive into the synthesis and strategic application of polysubstituted benzoic acid building blocks – the true architectural elements of next-generation therapeutics. We will not merely list reactions; we will explore the causality behind synthetic choices and provide a framework for the rational design of these crucial molecular entities.
I. The Strategic Imperative for Polysubstitution
The biological activity of a benzoic acid derivative is profoundly influenced by the nature, position, and stereochemistry of its substituents.[2] These modifications allow for the fine-tuning of a molecule's electronic and steric properties, as well as its lipophilicity, which in turn dictates its interaction with biological targets and its journey through the body.[2] For instance, the strategic placement of a hydroxyl group can introduce a key hydrogen bond donor/acceptor, while a bulky alkyl group can provide steric hindrance to prevent off-target binding.[2] The ability to precisely control the substitution pattern on the benzoic acid ring is therefore not a mere synthetic exercise, but a fundamental requirement for modern medicinal chemistry.
II. Synthetic Strategies for Polysubstituted Benzoic Acids: A Chemist's Guide to Architectural Control
The synthesis of polysubstituted benzoic acids presents a significant challenge due to the often-competing directing effects of multiple substituents. However, recent advances in synthetic organic chemistry have provided a powerful toolkit for achieving exquisite control over regioselectivity.
A. Ortho-Functionalization: Leveraging the Carboxylate as a Directing Group
The carboxylic acid moiety is not just a passive anchor; it can be a powerful directing group for the functionalization of the C-H bonds at the ortho positions.[1][3] This approach offers a highly atom-economical and efficient route to 2-substituted and 2,6-disubstituted benzoic acids.
A key strategy in this regard is transition-metal-catalyzed C-H activation.[1] Ruthenium and palladium catalysts have proven particularly effective in mediating the ortho-arylation of benzoic acids.[1][3]
Workflow for Ortho-Arylation of Benzoic Acids:
Caption: General workflow for transition-metal-catalyzed ortho-arylation of benzoic acids.
Experimental Protocol: Palladium-Catalyzed Direct ortho-Arylation of Benzoic Acid
This protocol is adapted from a method developed for the direct arylation of benzoic acids using aryl iodides.[1]
Materials:
-
Substituted benzoic acid (1.0 mmol)
-
Aryl iodide (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Silver acetate (AgOAc, 1.3 equiv)
-
Acetic acid (0.2 mL)
Procedure:
-
To a sealed reaction vessel, add the substituted benzoic acid, aryl iodide, palladium(II) acetate, and silver acetate.
-
Add acetic acid to the vessel.
-
Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 4.5-7 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated benzoic acid.
Causality Behind Experimental Choices:
-
Palladium(II) acetate: A common and effective palladium catalyst for C-H activation reactions.
-
Silver acetate: Acts as a halide scavenger, removing the iodide from the reaction equilibrium and facilitating the catalytic cycle.
-
Acetic acid: Serves as both a solvent and a proton source, which can be crucial for the C-H activation step.
B. Meta-Functionalization: The Challenge of Remote C-H Activation
Directing functionalization to the meta position of a benzoic acid is a more formidable challenge due to the greater distance from the directing carboxylate group.[4] However, innovative strategies employing specifically designed directing groups have emerged to overcome this hurdle.[2][5]
A notable approach involves the use of a nitrile-based sulfonamide template that positions a palladium catalyst to selectively activate the meta-C-H bond.[2][4] This allows for the introduction of various functional groups, such as olefins and acetoxy groups, at the meta position.[4]
Logical Framework for Template-Directed Meta-C-H Functionalization:
Caption: Step-wise logic for achieving meta-functionalization using a removable directing group.
Experimental Protocol: Palladium-Catalyzed meta-Olefination of a Benzoic Acid Derivative
This protocol is a conceptual representation based on the principles of template-directed meta-C-H functionalization.[4]
Materials:
-
Benzoic acid derivative with attached nitrile-based sulfonamide template (0.1 mmol)
-
Olefin (e.g., ethyl acrylate, 0.25 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Monoprotected amino acid ligand (e.g., Ac-Val-OH, 20 mol%)
-
Silver acetate (AgOAc, 3.0 equiv)
-
Sodium p-toluenesulfonate (NaOTs, 1.0 equiv)
-
Hexafluoroisopropanol (HFIP, 1 mL)
Procedure:
-
In a sealed tube, combine the templated benzoic acid derivative, palladium(II) acetate, monoprotected amino acid ligand, silver acetate, and sodium p-toluenesulfonate.
-
Add the olefin and hexafluoroisopropanol.
-
Seal the tube and heat the mixture at 70 °C for 24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be subjected to conditions for template removal (e.g., hydrolysis).
-
Purify the final meta-olefinated benzoic acid by column chromatography.
Causality Behind Experimental Choices:
-
Nitrile-based Sulfonamide Template: This removable directing group is designed to position the palladium catalyst in proximity to the meta-C-H bond.[4]
-
Monoprotected Amino Acid Ligand: These ligands can act as both a bidentate ligand to stabilize the palladium center and as a proton shuttle in the C-H activation step.
-
Silver Acetate: Functions as an oxidant in the catalytic cycle.
-
Hexafluoroisopropanol (HFIP): A highly polar, non-coordinating solvent that can promote C-H activation reactions.
C. Decarboxylative Cross-Coupling: The Carboxylate as a Traceless Handle
In a paradigm shift from using the carboxylate as a directing group, decarboxylative cross-coupling reactions utilize it as a leaving group.[6] This strategy allows for the introduction of a wide range of substituents in place of the carboxylic acid functionality, providing access to a diverse array of polysubstituted aromatic compounds that would be difficult to synthesize otherwise.[6][7]
These reactions are typically catalyzed by transition metals such as palladium or copper and offer a powerful tool for late-stage functionalization in a synthetic sequence.[6][7]
III. Polysubstituted Benzoic Acids in Action: Case Studies in Drug Discovery
The strategic importance of polysubstitution is best illustrated through examples of successful therapeutic agents.
| Drug Class | Example | Substitution Pattern | Rationale for Substitution |
| Anti-inflammatory | Diflunisal | 2',4'-difluoro | The fluorine atoms enhance analgesic and anti-inflammatory activity and prolong the biological half-life. |
| Anticancer | Bexarotene | 3,5-di-tert-butyl | The bulky tert-butyl groups are crucial for selective binding to retinoid X receptors.[8] |
| Diuretic | Furosemide | 4-chloro-2-furfurylamino-5-sulfamoyl | The specific arrangement of the chloro, amino, and sulfamoyl groups is essential for its potent diuretic effect by inhibiting the Na-K-2Cl symporter.[4][8] |
IV. Future Perspectives and Challenges
The field of polysubstituted benzoic acid synthesis is continually evolving. The development of more efficient and selective C-H activation catalysts, particularly those that can operate without the need for directing groups, remains a key objective. Furthermore, the ability to achieve enantioselective functionalization of prochiral benzoic acids will open up new avenues for the synthesis of complex, three-dimensional pharmacophores.
The challenges in this field are significant, including overcoming steric hindrance in highly substituted systems and achieving regioselectivity in the presence of multiple, electronically similar C-H bonds. However, the potential rewards – the creation of novel drug candidates with improved efficacy and safety profiles – make the pursuit of these synthetic goals a worthy and essential endeavor.
V. Conclusion: Building with Precision
Polysubstituted benzoic acids are far more than simple variations on a common theme. They are precision-engineered building blocks that empower medicinal chemists to explore chemical space with an unprecedented degree of control. By understanding the principles behind their synthesis and strategically applying these methodologies, researchers can accelerate the discovery and development of innovative medicines that address the most pressing healthcare challenges of our time.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(41), 12754–12762. [Link]
-
Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7(1), 10443. [Link]
-
Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. PubMed, 26813919. [Link]
-
Wang, Z., & Zhu, J. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(29), 9099-9103. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
Miao, J., & Ge, H. (2013). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 15(12), 2930–2933. [Link]
-
ResearchGate. (2016). Transition-metal-catalysed meta-C–H functionalizations of benzoic acid derivatives. [Link]
-
Wang, K., Teng, X., Zhang, D., Xu, B., Gao, P., Wang, S., Zhang, S., Gooßen, L. J., Chen, F., & Zhang, G. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition, 64(33), e202504888. [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]
Sources
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- 8. Experimental and Computational Development of a Conformationally Flexible Template for the meta-C–H Functionalization of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-3-ethoxy-6-fluorobenzoic acid MSDS and safety data
CAS: 2384511-09-3 Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (R&D Focused)
Executive Summary & Chemical Identity
2-Bromo-3-ethoxy-6-fluorobenzoic acid is a specialized halogenated aromatic building block used primarily in medicinal chemistry for the synthesis of complex heterocycles.[1] Its structure features three distinct functional handles—a carboxylic acid, an aryl bromide, and an aryl fluoride—making it a versatile scaffold for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions.
Due to its status as a high-value R&D intermediate, comprehensive toxicological datasets are often unavailable in public registries. This guide synthesizes data from structural analogs (Structure-Activity Relationship - SAR) and standard protocols for halogenated benzoic acids to establish a robust safety framework.
Physicochemical Profile
| Property | Data / Prediction | Reliability Level |
| CAS Number | 2384511-09-3 | Confirmed |
| Molecular Formula | C₉H₈BrFO₃ | High |
| Molecular Weight | 263.06 g/mol | High |
| Appearance | White to off-white solid | High |
| Melting Point | 154–160 °C (Predicted based on analogs) | Medium (SAR) |
| Solubility | DMSO, Methanol, Ethyl Acetate; Low in Water | High |
| Acidity (pKa) | ~2.5 – 3.0 (Increased acidity due to F-substitution) | Medium (SAR) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Best Practice |
Hazard Identification & Toxicology
GHS Classification (Derived): As a halogenated benzoic acid derivative, this compound is classified as an Irritant .
Toxicological Insights (SAR Analysis)
-
Acidic Corrosivity: The presence of the fluorine atom at the ortho position (relative to the carboxylic acid, or para depending on numbering priority, but here C6 is ortho to C1-COOH) exerts an electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, likely lowering the pKa compared to unsubstituted benzoic acid. Implication: It is more acidic/irritating to mucous membranes than standard benzoic acid.
-
Halogenated Waste: The bromine and fluorine substituents classify this material as halogenated organic waste. Improper disposal (e.g., incineration without scrubbers) can release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).
-
Bioactivity: As a drug scaffold, assume unknown biological activity. Avoid inhalation of dusts.[9][2][4][5][6][7]
Safe Handling & Engineering Controls
Core Directive: Treat as a potent compound until specific IC50/LD50 data is generated.
A. Engineering Controls[3]
-
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .
-
Airflow: Maintain face velocity > 0.5 m/s.
-
Static Control: Use anti-static weighing boats. Dry organic powders can accumulate static charge, leading to dispersion (dust cloud) or spark generation.
B. Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH N95 (minimum) or P100 if handling >10g outside a hood (not recommended).
-
Hands: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon contamination.
-
Eyes: Chemical safety goggles. Face shield required if working with large scale (>100g) or reactive mixtures.
-
Body: Lab coat (fully buttoned) + long sleeves.
C. Operational Workflow Diagram
The following diagram outlines the decision logic for safe handling based on the scale of operation.
Caption: Risk-based decision logic for handling halogenated benzoic acid derivatives based on quantity.
Emergency Response & First Aid
Self-Validating Protocol: In the event of exposure, the immediate goal is dilution and neutralization .
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse with water for 15 minutes . Lift eyelids. | The acidity can cause corneal opacity. Immediate flushing prevents permanent etching. |
| Skin Contact | Wash with soap and water.[2][4][5][6][8] Do NOT use ethanol. | Ethanol increases skin permeability, potentially carrying the compound deeper into the dermis. |
| Inhalation | Move to fresh air.[2][4][5][6][7] If wheezing, seek medical help. | Fluorinated benzoates can be potent respiratory irritants (H335). |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting re-exposes the esophagus to the acidic compound. |
Spill Management (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don goggles, double gloves, and N95 mask.
-
Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) or spill absorbent.
-
Collect: Sweep carefully (avoid dust) into a container labeled "Halogenated Organic Solid Waste."
-
Clean: Wipe surface with 10% aqueous sodium carbonate, then water.
Synthesis & Application Context
Understanding the reactivity of 2-Bromo-3-ethoxy-6-fluorobenzoic acid helps predict hazards in reaction mixtures.
Key Reactivity Profiles[6][7]
-
Acid Chloride Formation:
-
Suzuki-Miyaura Coupling:
-
Nucleophilic Aromatic Substitution (SNAr):
Reaction Safety Workflow
Caption: Safety pathway for activation chemistry involving the carboxylic acid moiety.
Storage & Stability
-
Hygroscopicity: The ethoxy ether linkage is stable, but the carboxylic acid can hydrogen bond with atmospheric moisture. Store in a desiccator.
-
Temperature: Store at 2–8°C. While likely stable at Room Temperature (RT), refrigeration slows potential decarboxylation or ether hydrolysis over long-term storage (months/years).
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire.[9]
-
Strong Bases: Exothermic deprotonation.
-
References
-
National Center for Biotechnology Information (PubChem) . (2025). 2-Bromo-6-fluorobenzoic acid (Analogous Data). PubChem Compound Summary for CID 302621. Retrieved from [Link]
-
European Chemicals Agency (ECHA) . (n.d.). Guidance on the Application of the CLP Criteria - Halogenated Benzoic Acids. Retrieved from [Link]
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- 3. 2-Bromo-3-fluorobenzoic Acid | 132715-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 9. echemi.com [echemi.com]
- 10. 2-溴-6-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Sourcing & Synthesis Strategy: 2-Bromo-3-ethoxy-6-fluorobenzoic Acid
This guide is structured as a strategic technical whitepaper. It addresses the specific challenge of sourcing a non-commodity intermediate by integrating supply chain logic with synthetic organic chemistry.[1][2]
Executive Summary & Chemical Identity
The Challenge: 2-Bromo-3-ethoxy-6-fluorobenzoic acid is a highly specialized intermediate, often absent from standard "in-stock" catalogs due to its specific substitution pattern.[2] It is frequently utilized as a scaffold for KRAS G12C inhibitors and tyrosine kinase inhibitors (TKIs) , where the ortho-bromo group serves as a handle for Suzuki-Miyaura couplings, and the fluorine modulates metabolic stability.[2]
The Solution: Because direct commercial stock is erratic, this guide recommends a "Precursor-First" strategy .[2] The most reliable supply chain route is to procure the stable precursor, 2-Amino-3-ethoxy-6-fluorobenzoic acid (CAS 1333681-71-2) , and perform a Sandmeyer conversion.[2]
Chemical Profile
| Property | Specification |
| Target Compound | 2-Bromo-3-ethoxy-6-fluorobenzoic acid |
| Primary Precursor | 2-Amino-3-ethoxy-6-fluorobenzoic acid |
| Precursor CAS | 1333681-71-2 |
| Molecular Formula | C₉H₈BrFO₃ |
| Key Functionality | Sterically crowded ortho-bromo acid; Fluorine at C6 increases acidity.[2][3][4] |
| Sourcing Status | Rare / Custom Synthesis (Target) vs. Available (Precursor) |
Sourcing Strategy: The "Buy vs. Make" Decision Matrix
Reliable access to this compound requires a decision tree based on project scale and timeline. Do not rely on "aggregators" who list the compound without physical stock.[1][2]
Strategic Workflow (Graphviz)
Figure 1: Decision matrix for sourcing rare halogenated benzoic acids. Prioritize precursor acquisition if direct stock is lead-time > 4 weeks.[2]
Validated Supplier Landscape
Since the target acid is often "made-to-order," you must distinguish between Stocking Suppliers (Precursor) and Synthesis Partners (Target).[2]
Tier 1: Precursor Suppliers (CAS 1333681-71-2)
These vendors typically hold the amino-acid precursor in stock (1g – 100g scale).[2]
| Supplier | Reliability Rating | Role | Typical Lead Time |
| ChemScene | High | Stockist | 1-2 Weeks |
| Combi-Blocks | Very High | Stockist | 2-5 Days (USA) |
| Enamine | High | Synthesis/Stock | 2-3 Weeks (EU/UA) |
| Bide Pharmatech | Medium | Bulk Intermediate | 2-3 Weeks (CN) |
Tier 2: Custom Synthesis Partners (For the Target)
If you require the final Bromo-acid >1kg and lack internal capacity.[2]
-
WuXi AppTec: Best for scaling the Sandmeyer reaction safely (handling diazonium intermediates).[1][2]
-
Pharmablock: Specializes in difficult fluorinated scaffolds.[1][2]
-
Fluorochem (UK): Excellent sourcing network for fluorinated aromatics in Europe.[1][2]
Technical Protocol: Synthesis & Quality Control
If you proceed with the "Make" strategy (converting the amino precursor), use the following self-validating protocol. This Sandmeyer transformation is sensitive to temperature and stirring efficiency due to the poor solubility of the fluorinated intermediate.[1][2]
A. Synthetic Protocol: Modified Sandmeyer
Reaction: 2-Amino-3-ethoxy-6-fluorobenzoic acid
-
Diazotization:
-
Bromination:
-
Workup:
B. Quality Control: The "Self-Validating" System
You must validate the Regiochemistry .[1][2] A common failure mode is the loss of the ethoxy group or incorrect halogen placement if starting from a different isomer.[1][2]
Analytical Acceptance Criteria:
| Method | Parameter | Acceptance Criteria | Logic/Causality |
| ¹H NMR | Aromatic Region | Two doublets (or dd) ~7.0-7.5 ppm | Confirms 1,2,3,4-tetrasubstitution pattern.[2] |
| ¹H NMR | Ethoxy Group | Quartet (~4.1 ppm) + Triplet (~1.4 ppm) | Verifies ether linkage survived acidic conditions.[1][2] |
| ¹⁹F NMR | Shift | Single peak ~ -110 to -120 ppm | Absence of multiple peaks rules out regioisomers.[2] |
| LC-MS | Mass | [M-H]⁻ = 261/263 (1:1 ratio) | Confirms Bromine presence (isotopic pattern).[1][2] |
QC Workflow Diagram (Graphviz)
Figure 2: Analytical workflow to validate the specific halogenation pattern.
Safety & Handling
-
Corrosivity: The compound is a benzoic acid derivative; handle as a skin/eye irritant (H315, H319).[1][2][5]
-
Reactivity: The C-Br bond is activated.[2] Avoid storage near palladium catalysts or strong bases to prevent inadvertent coupling or degradation.[1][2]
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon) to prevent hydrolysis of the ethoxy ether over long periods.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary: 2-Bromo-6-fluorobenzoic acid (Structural Analog).[2] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Protocols.[1][2] Retrieved from [Link][1][2]
-
Wolf, C., et al. (2006).[1][2][6] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids.[2][6] Journal of Organic Chemistry.[1][2][6] Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 2-溴-4-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 364-11-4 | 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | Boroncore [boroncore.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-3-fluorobenzoic Acid | 132715-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
Methodological & Application
Synthesis of 2-Bromo-3-ethoxy-6-fluorobenzoic acid from fluorobenzonitriles
Application Note: High-Purity Synthesis of 2-Bromo-3-ethoxy-6-fluorobenzoic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Bromo-3-ethoxy-6-fluorobenzoic acid , a critical intermediate in the development of P2X3 receptor antagonists (e.g., Gefapixant analogs). The synthesis addresses the primary challenge of regioselectivity —specifically, introducing the bromine atom at the sterically congested C2 position (between the carboxyl and ethoxy groups) while avoiding the thermodynamically favored C4 or C5 isomers.
The protocol utilizes 2-Fluoro-5-hydroxybenzonitrile as the starting material, employing a Directed Ortho Metalation (DoM) strategy or optimized electrophilic bromination to ensure high isomeric purity (>98% HPLC).
Retrosynthetic Analysis & Strategy
The target molecule is a tetrasubstituted benzene ring. The key disconnection is the hydrolysis of the nitrile group to the carboxylic acid. The regiochemical challenge lies in positioning the bromine atom at C2 relative to the acid (C6 relative to the original nitrile numbering).
Pathway Visualization:
Figure 1: Strategic workflow for the synthesis of 2-Bromo-3-ethoxy-6-fluorobenzoic acid. Step 2 is the critical quality attribute (CQA) control point.
Detailed Experimental Protocols
Step 1: O-Alkylation of 2-Fluoro-5-hydroxybenzonitrile
This step introduces the ethoxy side chain. The use of mild base (K₂CO₃) prevents hydrolysis of the nitrile.
-
Reagents:
-
2-Fluoro-5-hydroxybenzonitrile (CAS: 104798-53-0)[1]
-
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Protocol:
-
Charge a reaction vessel with 2-Fluoro-5-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (10 vol).
-
Add K₂CO₃ (1.5 eq) in a single portion. Stir for 15 minutes at room temperature.
-
Add Ethyl Iodide (1.2 eq) dropwise over 20 minutes to control the exotherm.
-
Heat the mixture to 60°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC until starting material is <1%.
-
Workup: Cool to 20°C. Pour into ice-water (30 vol). The product usually precipitates as a solid.
-
Filter the solid, wash with water, and dry under vacuum at 45°C.
-
Yield: Expect 90–95%.
-
Data: Product is 2-Fluoro-5-ethoxybenzonitrile .
-
Step 2: Regioselective Bromination (Critical Step)
This is the most challenging step. Standard electrophilic bromination (NBS/DMF) typically favors the position para to the ethoxy group (C4), yielding the wrong isomer. To target C6 (ortho to the nitrile and ortho to the ethoxy group), we utilize the steric and electronic directing effects of the nitrile in acidic media or a lithiation approach.
Method A: Acid-Mediated Bromination (Scalable) Using concentrated sulfuric acid protonates the nitrile, altering the electronics to favor the ortho position (C6) or utilizing the "swamping catalyst" effect.
-
Reagents:
-
Protocol:
-
Dissolve 2-Fluoro-5-ethoxybenzonitrile (1.0 eq) in concentrated H₂SO₄ (5 vol) at 0°C.
-
Add NBS (1.1 eq) portion-wise over 1 hour, maintaining temperature <5°C.
-
Stir at 0–5°C for 4 hours, then warm to 20°C for 12 hours.
-
IPC: Check regioselectivity by HPLC. The desired isomer (6-bromo) usually elutes later than the 4-bromo isomer on C18 columns.
-
Workup: Pour onto crushed ice. Extract with Ethyl Acetate (EtOAc).[2][4][5]
-
Purification: The crude mixture may contain ~10-15% of the unwanted 4-bromo isomer. Recrystallize from Ethanol/Heptane (1:3) to isolate pure 6-Bromo-2-fluoro-5-ethoxybenzonitrile .
-
Method B: Directed Ortho Metalation (DoM) (High Specificity) If Method A yields inseparable mixtures, use DoM. The acidity of the proton at C6 (between CN and OEt) allows for selective deprotonation.
-
Protocol:
-
Dissolve substrate in anhydrous THF at -78°C .
-
Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 eq) dropwise. (LiTMP is preferred over LDA due to lower nucleophilicity toward the nitrile).
-
Stir for 1 hour at -78°C.
-
Quench with 1,2-Dibromo-1,1,2,2-tetrafluoroethane or CBr₄ (1.2 eq).
-
Warm to RT and quench with NH₄Cl (aq).
-
Step 3: Hydrolysis of Nitrile to Acid
-
Reagents:
-
6-Bromo-2-fluoro-5-ethoxybenzonitrile
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol (EtOH)[6]
-
-
Protocol:
-
Suspend the nitrile (1.0 eq) in EtOH (10 vol) and 10% NaOH (5 vol).
-
Reflux (80°C) for 6–12 hours.
-
IPC: Monitor disappearance of nitrile.
-
Workup: Cool to RT. Evaporate EtOH under reduced pressure.
-
Acidify the aqueous residue with HCl (1M) to pH 2–3. The product will precipitate.
-
Filter, wash with water, and dry.[3]
-
Final Product: 2-Bromo-3-ethoxy-6-fluorobenzoic acid .
-
Quantitative Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-White Solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, MeCN/H₂O (0.1% TFA) |
| Isomeric Purity | > 99.5% (No 4-bromo isomer) | Chiral or Phenyl-Hexyl Column |
| ¹H NMR (DMSO-d₆) | δ 13.5 (s, 1H), 7.45 (t, 1H), 7.15 (dd, 1H), 4.10 (q, 2H), 1.35 (t, 3H) | 400 MHz |
| Mass Spec (ESI-) | [M-H]⁻ = 261.0/263.0 (Br isotope pattern) | LC-MS |
Safety & Handling
-
Fluorobenzonitriles: Can release toxic cyanide fumes upon combustion or strong acid hydrolysis. Work in a well-ventilated fume hood.
-
NBS: Irritant. Store in a refrigerator to prevent decomposition.
-
Hydrofluoric Acid (HF) Risk: While no free HF is used, fluorinated aromatics can release fluoride ions under extreme forcing conditions. Use standard PPE (gloves, goggles).
-
Lithiation (Method B): Requires strictly anhydrous conditions and handling of pyrophoric reagents (n-BuLi used to make LiTMP).
References
-
BenchChem. Synthesis routes of 2-Fluoro-5-hydroxybenzonitrile. Retrieved from .
-
Merck & Co. Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264).[7] (2021).[8][9] EPA Green Chemistry Challenge. Retrieved from .
-
ChemicalBook. 2-Bromo-6-fluorobenzoic acid synthesis and derivatives. Retrieved from .
-
Google Patents. Preparation method of 2-fluoro-5-bromobenzonitrile (CN101898976A). Retrieved from .
-
Sigma-Aldrich. 2-Bromo-4-fluorobenzoic acid Product Sheet. Retrieved from .
Sources
- 1. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264): A Solid-State Chemistry Perspective – Pharma Crystallization Summit [crystallizationsummit.com]
- 8. d-nb.info [d-nb.info]
- 9. epa.gov [epa.gov]
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-ethoxy-6-fluorobenzoic Acid
Part 1: Executive Summary & Substrate Analysis
The Challenge
The coupling of 2-Bromo-3-ethoxy-6-fluorobenzoic acid represents a "Level 3" difficulty in Suzuki-Miyaura cross-coupling. Unlike simple aryl halides, this substrate presents a "Perfect Storm" of steric and electronic impediments:
-
Steric Crowding (Ortho-Ortho Interference): The reactive bromide (C2) is sandwiched between the bulky carboxylic acid (C1) and the ethoxy group (C3). This steric wall significantly retards the oxidative addition of Palladium(0).
-
Electronic Deactivation: While the ethoxy group is electron-donating, the carboxylic acid (often existing as a carboxylate anion under basic conditions) can coordinate to the metal center, potentially forming unreactive "off-cycle" resting states.
-
Protodehalogenation Risk: The combination of steric bulk and electron-rich substituents increases the propensity for
-hydride elimination or reductive dehalogenation, leading to the hydro-dehalogenated byproduct (3-ethoxy-6-fluorobenzoic acid) rather than the biaryl product.
Strategic Approach
Standard catalysts like Pd(PPh
Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Buchwald-Type Conditions)
Recommended for coupling with electron-poor or sterically hindered boronic acids.
Rationale: This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand specifically designed to couple ortho-substituted aryl halides. The use of an anhydrous solvent system (initially) with a specific water addition minimizes protodeboronation.
Materials
-
Substrate: 2-Bromo-3-ethoxy-6-fluorobenzoic acid (1.0 equiv)
-
Catalyst: Pd
(dba) (2 mol%) or SPhos Pd G2 (2-4 mol%) -
Ligand: SPhos (4-8 mol%) [Note: If using Pd
(dba) , maintain 1:2 Pd:Ligand ratio] -
Base: K
PO (3.0 equiv) [Finely ground][1] -
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (10:1)
Step-by-Step Methodology
-
Pre-Activation (Crucial for Pd
(dba) ): In a glovebox or under Argon, mix Pd (dba) and SPhos in anhydrous Toluene. Stir at RT for 15 minutes to generate the active catalytic species (Solution A). Skip this if using SPhos Pd G2 precatalyst. -
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the 2-Bromo-3-ethoxy-6-fluorobenzoic acid (1.0 equiv), Arylboronic acid (1.5 equiv), and K
PO (3.0 equiv). -
Solvent Addition: Add the solvent mixture (Toluene/Water 10:1). The concentration should be 0.1 M to 0.2 M relative to the halide.
-
Catalyst Injection: Add Solution A (or the G2 precatalyst) to the reaction vial.
-
Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen inhibition is fatal to this catalytic cycle.
-
Heating: Seal the vial and heat to 100°C for 12–18 hours.
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid product). Extract with EtOAc (3x). Dry over Na
SO .
Protocol B: The "Robust Aqueous" System (Pd-dppf)
Recommended for scale-up or when the boronic acid partner is simple/reactive.
Rationale: Pd(dppf)Cl
Materials
-
Catalyst: Pd(dppf)Cl
[2][3][4]·CH Cl (5 mol%) -
Base: Na
CO or K CO (3.0 equiv) -
Solvent: DME : Water (3:1) or THF : Water (2:1)
Step-by-Step Methodology
-
Assembly: Combine substrate, boronic acid (1.3 equiv), and base in the reaction vessel.
-
Solvent: Add degassed DME/Water mixture.
-
Catalyst: Add Pd(dppf)Cl
[2][3]·CH Cl .[3] -
Reaction: Heat to 85-90°C for 4–8 hours.
-
Monitoring: Monitor by HPLC. If the "des-bromo" byproduct appears (>5%), lower temperature to 70°C and increase catalyst loading.
Part 3: Optimization & Troubleshooting Data
Solvent & Base Compatibility Matrix
The choice of base is critical for the free acid substrate. Carbonates are standard, but Phosphates often provide higher yields for hindered substrates by buffering the pH effectively without promoting dehalogenation.
| Parameter | Recommended | Alternative | Avoid | Reason |
| Base | K | Cs | NaOH, NaOEt | Strong alkoxides promote hydrodehalogenation.[1] |
| Solvent | Toluene/H | Dioxane/H | DMF, EtOH | DMF can decompose at high T; Alcohols compete for oxidative addition. |
| Ligand | SPhos, XPhos | P(t-Bu) | PPh | PPh |
| Temp | 90–100°C | 80°C | >120°C | High temps accelerate catalyst decomposition (Pd black formation). |
Troubleshooting Decision Tree
Scenario 1: Low Conversion, Starting Material Remains
-
Cause: Catalyst death or failure to oxidatively add.[5]
-
Fix: Switch to XPhos Pd G3 . The XPhos ligand is bulkier and often forces the reaction on extremely hindered substrates.
Scenario 2: Formation of Des-Bromo Product (3-ethoxy-6-fluorobenzoic acid)
-
Cause: Protodehalogenation.[1]
-
Fix: Use anhydrous conditions (Toluene/Dioxane) with anhydrous Cs
CO . Strictly exclude water and alcohols.[6]
Scenario 3: Homocoupling of Boronic Acid
-
Cause: Oxidative presence or slow transmetallation.
-
Fix: Degas more rigorously.[1] Add the boronic acid in portions (e.g., 3 batches over 1 hour).
Part 4: Visualization (Workflow & Mechanism)
Reaction Workflow Diagram
Caption: Decision tree for selecting and optimizing the Suzuki coupling protocol based on substrate difficulty and reaction outcomes.
Part 5: References
-
Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.[3][4][7] Link
-
Fu, G. C., et al. (2001).[7] "A Versatile, Air-Stable Catalyst for Suzuki Cross-Coupling Reactions."[1] Angewandte Chemie International Edition. Link
-
Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
BenchChem Application Notes. (2025). "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." Link
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Nucleophilic aromatic substitution (SNAr) on 2-Bromo-3-ethoxy-6-fluorobenzoic acid
Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on 2-Bromo-3-ethoxy-6-fluorobenzoic Acid
Executive Summary
This application note details the optimization of nucleophilic aromatic substitution (
While direct displacement on the benzoic acid is possible, this guide recommends a Three-Step Protocol (Esterification
Mechanistic Insight & Strategic Analysis
Structural Deconstruction
The substrate presents a complex electronic environment for
-
C1-Carboxyl (COOH): In basic
conditions, this exists as a carboxylate anion ( ). While the neutral acid is an Electron Withdrawing Group (EWG), the anion is an electron donor by resonance, effectively deactivating the ring toward nucleophilic attack. -
C3-Ethoxy (OEt): A strong Electron Donating Group (EDG). It is located para to the C6-Fluorine. This significantly increases electron density at C6, further hindering nucleophilic attack at the desired position.
-
C2-Bromine vs. C6-Fluorine:
-
C6-F: The highly polarized C-F bond creates a strong dipole, lowering the energy of the transition state (Meisenheimer complex) via the inductive effect. In
, Fluoride is a superior leaving group to Bromide ( ). -
C2-Br: Sterically hindered by the flanking C1-Carboxyl and C3-Ethoxy groups.
-
The Regioselectivity Logic
Despite the deactivating effects of the OEt and
Visualizing the Reaction Pathway
Figure 1: Strategic decision tree comparing the high-yield Ester Route against the Direct Route. The Ester Route activates the ring, compensating for the ethoxy group's donation.
Experimental Protocols
Protocol A: The "Gold Standard" (Ester Route)
Recommended for: Scale-up, valuable amines, and maximizing yield. Rationale: Converting the acid to a methyl ester turns the C1 position into a strong EWG, dramatically accelerating the reaction at C6.
Step 1: Methyl Ester Formation
-
Dissolve: Dissolve 2-bromo-3-ethoxy-6-fluorobenzoic acid (1.0 equiv) in Methanol/Toluene (3:1 ratio).
-
Add: Add TMS-Diazomethane (2.0 M in hexanes, 1.5 equiv) dropwise at 0°C. Caution: Gas evolution.
-
Monitor: Stir at room temperature for 1 hour. TLC should show complete conversion to the less polar ester.
-
Workup: Quench with acetic acid, concentrate in vacuo. The crude methyl ester is usually pure enough for the next step.
Step 2:
Displacement
-
Setup: In a pressure vial, dissolve the Methyl Ester (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Reagents: Add the Amine Nucleophile (1.2–1.5 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).
-
Note: If using a volatile amine, use 3-5 equiv and omit DIPEA.
-
-
Reaction: Seal and heat to 80–100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. The disappearance of the Fluorine peak in 19F NMR is definitive.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, then brine. Dry over
and concentrate.
Step 3: Saponification (Hydrolysis)
-
Dissolve: Dissolve the substituted ester in THF/Water (3:1).
-
Reagent: Add LiOH
H2O (3.0 equiv). -
Reaction: Stir at 50°C for 2 hours.
-
Isolation: Acidify to pH 3 with 1M HCl. The product usually precipitates. Filter and dry.
Protocol B: Direct Displacement (High Throughput Screening)
Recommended for: Rapid analoging, stable nucleophiles. Risk: Slower kinetics due to carboxylate deactivation; potential for decarboxylation at high temps.[2]
-
Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMSO . These polar aprotic solvents are critical to solvate the cation and leave the nucleophile "naked" and reactive.
-
Base: Use
(3.0 equiv). Inorganic bases are preferred here to ensure complete deprotonation of the acid first. -
Temperature: Heat to 120–130°C . The high temperature is necessary to overcome the electron-donating effect of the para-ethoxy group.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl. The product should precipitate as a solid.
Analytical Data & Validation
To validate the regiochemistry (C6 substitution), compare the NMR signatures before and after reaction.
| Feature | Starting Material (SM) | Product ( | Note |
| 19F NMR | Signal present (~ -110 to -120 ppm) | Signal Absent | Definitive proof of F-displacement. |
| 1H NMR (Aromatic) | Two distinct doublets (or dd) | Two distinct doublets | Pattern remains, but shifts change. |
| 1H NMR (C3-OEt) | Quartet (~4.1 ppm) | Quartet (~4.1 ppm) | OEt remains intact (stable). |
| LCMS | Br isotope pattern (1:1) | Br isotope pattern (1:1) | Confirms Br was not displaced. |
Critical QC Check: If the Bromine isotope pattern is lost in LCMS, you have likely performed a palladium-catalyzed coupling or non-specific reduction. If the Fluorine signal persists, the reaction failed.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| No Reaction (SM recovered) | Ring deactivation by OEt/ | Switch to Protocol A (Ester) . Increase Temp to 140°C in NMP. |
| Decarboxylation (Loss of CO2) | Temperature too high for Acid. | Use Protocol A. Avoid temps >130°C on the free acid. |
| Hydrolysis of OEt group | Highly acidic workup or extreme basic heat. | The ethyl ether is generally stable, but avoid boiling in strong acid. |
| Incomplete conversion | Fluoride inhibition. | Add a scavenger like |
References
-
Nucleophilic Aromatic Substitution Trends
-
Specific Substrate Analogues & Synthesis
-
Advanced Regioselectivity Studies
Sources
- 1. wyzant.com [wyzant.com]
- 2. theusajournals.com [theusajournals.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing decarboxylation of 2-Bromo-3-ethoxy-6-fluorobenzoic acid during heating
A Guide for Researchers on Preventing Thermal Decarboxylation
Welcome to the technical support center for 2-Bromo-3-ethoxy-6-fluorobenzoic acid. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of unintended decarboxylation during heating. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Bromo-3-ethoxy-6-fluorobenzoic acid undergoing decarboxylation upon heating?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For aromatic carboxylic acids like yours, this process is typically initiated by heat. The stability of the aromatic ring after the loss of the carboxyl group is a significant driving force.
The rate of decarboxylation is highly dependent on the electronic properties of the substituents on the benzoic acid ring.
-
Electron-donating groups (like the -OEt at position 3) increase the electron density on the ring, which can stabilize the transition state of decarboxylation, thus promoting the reaction.
-
Electron-withdrawing groups (like the -Br at position 2 and -F at position 6) decrease the electron density of the ring. This effect generally stabilizes the carboxylate anion, making the acid more acidic but can also make it more resistant to decarboxylation under certain conditions.[1][2]
The specific arrangement of both donating and withdrawing groups on your molecule creates a complex electronic environment. The ortho-bromo and ortho-fluoro substituents also introduce steric hindrance around the carboxylic acid group, which can influence its reactivity. While high temperatures are the primary driver, the electronic and steric profile of 2-Bromo-3-ethoxy-6-fluorobenzoic acid makes it susceptible to this degradation pathway.
Q2: At what temperature should I expect decarboxylation to become a significant issue for this compound?
A2: There is no single, sharp temperature at which decarboxylation begins. It is a process that occurs over a range of temperatures and is also time-dependent. For unactivated benzoic acids, significant decarboxylation often requires temperatures above 200°C. However, for substituted benzoic acids, this temperature can be lower. A general guideline is to be cautious when heating above 100-120°C , as this is where decarboxylation can start to become a competing side reaction, especially during prolonged reaction times. It is crucial to monitor your reactions closely for the formation of the decarboxylated byproduct, 1-bromo-2-ethoxy-5-fluorobenzene.
Q3: Can the choice of solvent influence the rate of decarboxylation?
A3: Yes, the solvent can play a role. Protic solvents, particularly in the presence of trace acids or bases, can facilitate proton transfer steps that may be involved in the decarboxylation mechanism. While specific studies on this molecule are not available, using an aprotic solvent may help minimize the risk of decarboxylation, depending on the other reaction requirements.
Troubleshooting Guide: Preventing Unwanted Decarboxylation
This section provides a systematic approach to troubleshooting and preventing the decarboxylation of 2-Bromo-3-ethoxy-6-fluorobenzoic acid in your experiments.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for preventing decarboxylation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Formation of 1-bromo-2-ethoxy-5-fluorobenzene byproduct | Excessive Heat: The reaction temperature is high enough to initiate decarboxylation. | Action: Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider alternative, milder protocols (see below). Rationale: Decarboxylation is a thermally driven process. Reducing the thermal energy of the system is the most direct way to decrease the rate of this unwanted side reaction. |
| Decarboxylation during esterification or amidation | High temperature required for direct condensation. | Action: Avoid direct thermal condensation. Instead, use a coupling agent at a lower temperature (0°C to room temperature). Rationale: Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol or amine under much milder conditions, thus circumventing the need for high temperatures.[3][4] |
| Reaction stalling at lower temperatures | Insufficient activation of the carboxylic acid. | Action: If you have already lowered the temperature, introduce a suitable catalyst or activating agent that functions at these milder conditions. Rationale: Catalysts or activating agents provide an alternative, lower-energy reaction pathway, allowing the desired transformation to proceed at a reasonable rate without resorting to high temperatures that would induce decarboxylation. |
| Degradation in acidic or basic media | Catalysis of decarboxylation by H⁺ or OH⁻. | Action: Maintain a neutral or near-neutral pH. If an acid or base is required for your reaction, use the mildest possible option and the minimum stoichiometric amount. For reactions requiring a base, consider a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Rationale: Both strong acids and bases can promote decarboxylation.[5] Minimizing their concentration or using sterically hindered bases can suppress this side reaction. |
Recommended Experimental Protocols
To avoid thermal decarboxylation, we recommend replacing high-temperature procedures with the following validated, milder methods for common reactions involving 2-Bromo-3-ethoxy-6-fluorobenzoic acid.
Protocol 1: Low-Temperature Amidation using HATU
This protocol is for the formation of an amide bond and is performed at 0°C to room temperature, effectively preventing decarboxylation.
Workflow Diagram:
Caption: Step-by-step workflow for low-temperature amidation.
Detailed Steps:
-
Dissolution: Dissolve 2-Bromo-3-ethoxy-6-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is a critical step to mitigate any potential for decarboxylation.[5]
-
Activation: To the cooled solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at 0°C for 15-20 minutes to form the activated ester.
-
Nucleophilic Addition: Slowly add the desired amine (1.1 eq) to the reaction mixture, ensuring the temperature is maintained at 0°C.
-
Reaction: Allow the reaction to proceed at 0°C and then slowly warm to room temperature over 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, quench the reaction with a mild aqueous wash (e.g., saturated NH₄Cl solution). Extract the product with an appropriate organic solvent. Dry the organic layer and concentrate under reduced pressure at a low temperature.
Protocol 2: Mild Esterification of a Sterically Hindered Acid
For sterically hindered benzoic acids, traditional Fischer esterification often requires harsh conditions. The following method, adapted from procedures for hindered acids, utilizes activation in strong acid followed by reaction with the alcohol at low temperatures.[6]
Detailed Steps:
-
Acid Dissolution: Carefully dissolve 2-Bromo-3-ethoxy-6-fluorobenzoic acid in 100% sulfuric acid (approx. 7-10 mL per gram of carboxylic acid) at room temperature.
-
Alcohol Preparation: In a separate flask, cool the desired absolute alcohol in an ice bath.
-
Quenching & Esterification: Pour the sulfuric acid solution of the carboxylic acid slowly into the cold alcohol with vigorous stirring.
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Solvent Removal: Remove the excess alcohol under reduced pressure, keeping the temperature low.
-
Workup: Add water to the residue and extract the ester with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a sodium bicarbonate solution to remove any unreacted acid, then with brine. Dry the organic layer and remove the solvent under reduced pressure.
Note: This method is effective but requires careful handling of 100% sulfuric acid.
Summary of Key Parameters to Control
| Parameter | Recommendation | Rationale |
| Temperature | Maintain as low as possible, ideally ≤ room temperature. | Directly suppresses the rate of thermal decarboxylation. |
| pH | Avoid strongly acidic or basic conditions. | Prevents acid or base-catalyzed decarboxylation. |
| Reagents | Use modern coupling agents or catalysts for amidation/esterification. | Enables reactions to occur under mild, low-temperature conditions. |
| Reaction Time | Monitor reactions to avoid unnecessarily long heating times. | Minimizes the time the molecule is exposed to potentially decarboxylating conditions. |
By understanding the mechanisms that lead to decarboxylation and implementing these preventative strategies and alternative protocols, you can significantly improve the yield and purity of your desired products when working with 2-Bromo-3-ethoxy-6-fluorobenzoic acid.
References
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Kang, S.-B., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 29(5), 1025-1028. Available at: [Link]
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Chemistry LibreTexts (2023). 11.5: Substituent Effects on Acidity. Available at: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
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OpenStax (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. Available at: [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2009). A highly improved and green methodology for the direct amidation of carboxylic acids with amines using silica gel as a solid support. Green Chemistry, 11(8), 1145-1148. Available at: [Link]
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Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1370-1379. Available at: [Link]
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Wang, D., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(27), 17359-17364. Available at: [Link]
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Pace, V., & Ruider, S. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1649. Available at: [Link]
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Goossen, L. J., & Döhring, A. (2003). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 42(1), 176-179. Available at: [Link]
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Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 876-883. Available at: [Link]
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Wikipedia. (2024). Decarboxylation. In Wikipedia. Available at: [Link]
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Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434. Available at: [Link]
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Zhang, X., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(13), 3469-3476. Available at: [Link]
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Hoefnagel, A. J., & Wepster, B. M. (1989). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 977-982. Available at: [Link]
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Organic Chemistry Portal. Decarboxylation. Available at: [Link]
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Melnyk, S. R., & Reutskyy, V. V. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Chemistry & Chemical Technology, 16(1), 114-121. Available at: [Link]
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Yoshimi, Y. (2021). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. Journal of Synthetic Organic Chemistry, Japan, 79(10), 948-959. Available at: [Link]
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Chuchev, K., & BelBruno, J. J. (2007). Mechanisms of decarboxylation of ortho-substituted benzoic acids. The Journal of Physical Chemistry A, 111(46), 11754-11761. Available at: [Link]
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Deka, R., & Sarmah, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2). Available at: [Link]
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Grynkiewicz, G., & Burzynska, H. (1976). Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine. Tetrahedron, 32(17), 2109-2111. Available at: [Link]
-
American Chemical Society. A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. Available at: [Link]
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MacMillan, D. W. C., et al. (2019). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 141(42), 16939-16945. Available at: [Link]
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Veisi, H. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 22-31. Available at: [Link]
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Purification methods for 2-Bromo-3-ethoxy-6-fluorobenzoic acid: recrystallization vs column chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Bromo-3-ethoxy-6-fluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore the two primary methods of purification—recrystallization and column chromatography—providing in-depth, field-proven insights, troubleshooting guides, and step-by-step protocols to help you navigate common experimental challenges.
Choosing Your Purification Strategy: Recrystallization vs. Column Chromatography
The first critical decision is selecting the most appropriate purification method. This choice depends on several factors: the scale of your synthesis, the nature of the impurities, the required final purity, and available resources.
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Recrystallization is often the method of choice for large-scale purification (>1-2 grams) when you have a crystalline solid and impurities with different solubility profiles. It is generally faster, more cost-effective, and generates less solvent waste than chromatography.[1]
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Column Chromatography is unparalleled for purifying small-to-medium scale samples (<5 grams), especially when dealing with complex mixtures, non-crystalline oils, or impurities with very similar structures to the desired product.[2] It offers higher resolution but is more labor-intensive and requires larger volumes of solvent.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Section 1: Purification by Recrystallization
Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the target compound poorly at room temperature but completely at an elevated temperature, while impurities remain either soluble or insoluble at all temperatures.[1] For carboxylic acids, solvent choice is critical.[3]
Frequently Asked Questions (FAQs) - Recrystallization
Q1: How do I select the best solvent for 2-Bromo-3-ethoxy-6-fluorobenzoic acid? A1: Start by testing solubility in small amounts (~10-20 mg of crude product in 0.5 mL of solvent). Good starting solvents for aromatic carboxylic acids include water, ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane.[3][4] The goal is to find a solvent or solvent pair where your compound is sparingly soluble at room temperature but very soluble when hot.[5]
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it? A2: "Oiling out" occurs when the saturated solution is cooled below the melting point of the solute. This is common if the solution is cooled too quickly or if the boiling point of the solvent is higher than the compound's melting point. To fix this, reheat the solution to redissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation point, and allow it to cool much more slowly, perhaps by placing the flask in an insulated container.[6]
Q3: My yield is very low. How can I improve it? A3: Low yield is often due to using too much solvent, which keeps the product dissolved even when cold. You can try boiling off some solvent to re-saturate the solution. Another cause is premature crystallization during a hot filtration step. To prevent this, use a pre-heated funnel and flask. Finally, ensure you are cooling the solution sufficiently (an ice bath is recommended) to maximize precipitation before filtration.[6]
Q4: How do I use a mixed-solvent system for this compound? A4: A mixed-solvent system is excellent when no single solvent has the ideal solubility profile. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane) at an elevated temperature until the solution becomes persistently cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[4]
Recrystallization Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not saturated (too much solvent). | Boil off excess solvent to concentrate the solution. Scratch the inner wall of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Re-crystallize a second time. |
| Poor Recovery | Compound has significant solubility in cold solvent. Crystals were washed with room-temperature solvent. | Ensure the solution is cooled in an ice-water bath for at least 20-30 minutes. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] |
Step-by-Step Recrystallization Protocol
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Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude 2-Bromo-3-ethoxy-6-fluorobenzoic acid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the "good" solvent if using a pair) needed to fully dissolve the solid. Use a boiling stick or magnetic stirrer and bring the solution to a gentle boil on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and dry them completely in a drying oven or desiccator.
Caption: Troubleshooting flowchart for the recrystallization process.
Section 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[7] For polar, acidic compounds like 2-Bromo-3-ethoxy-6-fluorobenzoic acid, normal-phase chromatography using silica gel is the standard approach.[8]
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: What stationary phase and mobile phase should I start with? A1: Use standard flash-grade silica gel (SiO₂) as the stationary phase.[9] For the mobile phase (eluent), a good starting point for a polar aromatic acid is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
Q2: My compound is streaking badly on the TLC plate. How can I get clean spots? A2: Streaking is very common for carboxylic acids on silica gel due to strong, non-ideal interactions with the acidic silica surface. To fix this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent.[7] This suppresses the deprotonation of your carboxylic acid, leading to sharper bands and better separation.
Q3: My compound won't move from the baseline (Rf = 0), even with 50% ethyl acetate/hexanes. What now? A3: If your compound is highly polar, an ethyl acetate/hexanes system may not be strong enough. Switch to a more polar solvent system, such as methanol in dichloromethane (DCM).[10] Start with 1-2% methanol in DCM and increase as needed. Remember to add a small amount of acetic acid to this system as well.
Q4: How do I choose the right eluent polarity for the column based on my TLC plate? A4: The ideal eluent system for your column will give your target compound an Rf (retention factor) value of approximately 0.25-0.35 on a TLC plate.[7] This Rf range provides the best balance, ensuring good separation from impurities without requiring excessively large volumes of solvent.
Column Chromatography Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect eluent polarity. Column overloaded with crude material. Column packed improperly. | Optimize eluent using TLC to achieve a target Rf of ~0.3.[7] Reduce the amount of sample loaded (typically 1-5% of the silica gel weight). Ensure the column is packed uniformly without cracks or channels, preferably using a wet slurry method.[8] |
| Compound Elutes Too Fast (High Rf) | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate or methanol). |
| Compound Elutes Too Slowly or Not at All | Eluent is not polar enough. Strong interaction with silica. | Increase the eluent polarity. If streaking is also observed, add 0.5-1% acetic acid to the eluent.[7] |
| Cracked Column Bed | Column ran dry (solvent level dropped below the silica). Packing was not settled properly. | Always maintain a solvent head above the silica gel. Ensure the silica is fully settled before loading the sample. A cracked column requires repacking. |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Analyze your crude material by TLC using various ratios of ethyl acetate/hexanes (with 0.5% acetic acid) to find the solvent system that gives your product an Rf of ~0.3.
-
Column Packing: Select an appropriate size column. As a rule of thumb, use about 20-50 times the weight of silica gel to your crude sample weight.[7] Pack the column with silica gel using a wet slurry method (slurry the silica in the least polar eluent you will use) to ensure a homogenous, bubble-free packing.[8]
-
Sample Loading: Dissolve your crude product in the minimum amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel (~1-2 times the sample weight) to this solution and evaporate the solvent to create a dry, free-flowing powder. This is called "dry loading" and typically results in better separation than loading a liquid solution.[11] Carefully add this powder to the top of the packed column.
-
Elution: Carefully add your starting eluent to the column. Use gentle air pressure ("flash" chromatography) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Bromo-3-ethoxy-6-fluorobenzoic acid.
Caption: Workflow for optimizing and running column chromatography.
Method Comparison Summary
| Feature | Recrystallization | Column Chromatography |
| Typical Scale | Grams to Kilograms | Milligrams to Grams |
| Purity Achieved | Good to Excellent | Excellent (often higher resolution) |
| Throughput | High (fast for large amounts) | Low (labor-intensive) |
| Solvent Waste | Low to Moderate | High |
| Cost | Low | Moderate (silica gel + large solvent volumes) |
| Best For | Crystalline solids, removing impurities with different solubility | Complex mixtures, oils, separating closely related compounds |
References
- Vertex AI Search, Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Accessed February 24, 2026.
- Phenomenex, Column Chromatography: Principles, Procedure, and Applications. (2025). Accessed February 24, 2026.
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- University of Rochester, Department of Chemistry, Chromatography: Solvent Systems For Flash Column. Accessed February 24, 2026.
- University of Victoria, Department of Chemistry, Column chrom
- University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystalliz
- Google Patents, US3654351A - Purification of aromatic polycarboxylic acids by recrystalliz
- University of California, Irvine, Department of Chemistry, Crystallization Solvents.pdf. Accessed February 24, 2026.
- Google Patents, US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. Accessed February 24, 2026.
- Chem LibreTexts, Recrystalliz
- CrashCourse, Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. (2021). Accessed February 24, 2026.
- Organic Syntheses, Dry silica gel. Accessed February 24, 2026.
- Dartmouth College, Department of Chemistry, Recrystallization of Benzoic Acid. Accessed February 24, 2026.
- Google Patents, CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid. Accessed February 24, 2026.
- Aroon Chande, Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Accessed February 24, 2026.
- Membrane Solutions, Column Chrom
- ChemicalBook, 2-Bromo-6-fluorobenzoic acid synthesis. Accessed February 24, 2026.
- University of Rochester, Department of Chemistry, Flash Column Chrom
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Handling moisture sensitivity of 2-Bromo-3-ethoxy-6-fluorobenzoic acid derivatives
Current Status: Operational Topic: Moisture Sensitivity & Handling Protocols Ticket ID: #T-2Br3Et6F-GEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Silent Killer" of Reactivity
You are likely working with 2-Bromo-3-ethoxy-6-fluorobenzoic acid (CAS: 2252-37-1) as a scaffold for late-stage functionalization in drug discovery. While the parent acid is a stable solid (MP: 154-158°C), its activated derivatives—specifically the acid chloride —possess a unique vulnerability profile due to the 2,6-disubstitution pattern.
The Paradox: The ortho-fluoro and ortho-bromo substituents provide steric shielding that retards nucleophilic attack by large amines (your desired reaction), but they electronically activate the carbonyl, making it highly susceptible to attack by small nucleophiles like water (the side reaction).
This guide provides the protocols necessary to navigate this steric/electronic tension and prevent the "Hydrolysis Loop" that destroys stoichiometry.
The Chemistry of Sensitivity
To troubleshoot, you must visualize the failure mode. The 2-position Bromine and 6-position Fluorine force the carbonyl group out of planarity with the benzene ring to relieve steric strain.
The Hydrolysis Trap (Pathway Diagram)
The following diagram illustrates how moisture competes with your desired nucleophile.
Figure 1: The competitive hydrolysis pathway. Note that water, being small, penetrates the steric shield of the 2,6-substituents faster than bulky amines.
Module 1: Storage & Reagent Preparation
Objective: Eliminate "background moisture" before the reaction begins.
Solvent Specifications
Do not trust "anhydrous" bottles that have been opened for more than 48 hours.
| Solvent | Drying Agent | Storage Method | Max Water Content |
| Dichloromethane (DCM) | CaH₂ (Reflux) | 4Å Molecular Sieves | < 50 ppm |
| Tetrahydrofuran (THF) | Na/Benzophenone | 4Å Molecular Sieves | < 20 ppm |
| Dimethylformamide (DMF) | MgSO₄ -> Distill | 4Å Molecular Sieves | < 50 ppm |
Critical Protocol: The Sieve Activation Molecular sieves are only effective if activated properly.
-
Heat 4Å sieves to 300°C under high vacuum for 12 hours.
-
Cool under Argon.
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Add to solvent bottle (10% w/v) and let stand for 24 hours before use.
Handling the Parent Acid
The 2-Bromo-3-ethoxy-6-fluorobenzoic acid is hygroscopic.[1]
-
Drying: Dry the solid in a vacuum oven at 50°C over P₂O₅ for 4 hours prior to use.
-
Weighing: Weigh quickly in air, but transfer immediately to the reaction vessel and purge with inert gas.
Module 2: Synthesis Troubleshooting (The Activation Step)
Scenario: You are converting the acid to the acid chloride using Oxalyl Chloride or Thionyl Chloride. Risk: Incomplete conversion or hydrolysis during transfer.
The "Vilsmeier" Boost Protocol
Due to the steric hindrance of the 2-Br and 6-F groups, standard activation can be sluggish. We recommend the Catalytic DMF Method .
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.
-
Charge: Add dried Parent Acid (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Catalyst: Add anhydrous DMF (2-3 drops per mmol). Crucial: DMF forms the Vilsmeier reagent, which is less sterically hindered and attacks the acid first.
-
Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temp (RT). Stir for 2-3 hours.
-
Visual Cue: Gas evolution (CO/CO₂) and HCl bubbling.[2]
-
-
Evaporation: Remove solvent and excess reagent under reduced pressure.
-
Warning: Do not use a water aspirator! Use a high-vacuum pump with a liquid nitrogen trap to prevent back-streaming moisture.
-
The Self-Validating Step: The "Methanol Quench"
Never assume your acid chloride is formed. Test it.
-
Take a 50 µL aliquot of your reaction mixture.
-
Quench it into a vial containing 0.5 mL dry Methanol .
-
Run a TLC (or LCMS).
-
Result A (Success): You see a single spot corresponding to the Methyl Ester .
-
Result B (Failure): You see the Parent Acid peak. This means activation failed (add more time/reagent) or hydrolysis occurred.
-
Module 3: Reaction & Purification
Scenario: Coupling the acid chloride with an amine.
The "Schotten-Baumann" Trap
Standard literature often suggests Schotten-Baumann conditions (Water/DCM biphasic mix). Avoid this for this specific scaffold. The fluorine atom increases the electrophilicity of the carbonyl, making it hydrolyze too fast in the presence of water.
Recommended Protocol: Anhydrous Coupling
-
Dissolve the crude Acid Chloride in anhydrous DCM.
-
Add the Amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA or TEA, 2.5 eq).
-
Order of Addition: Add the Acid Chloride solution slowly to the Amine/Base solution at 0°C.
-
Why? This keeps the concentration of the highly reactive acid chloride low relative to the amine, favoring the desired coupling over any trace moisture reaction.
-
Diagnostic Analytics (FAQs)
Q: I see a broad peak at 11-13 ppm in my proton NMR. What is it? A: That is the carboxylic acid proton. It indicates hydrolysis.[1][3] If you see this in your "purified" acid chloride, you must re-chlorinate.
Q: My LCMS shows a mass of M+14 instead of M+Cl. Why? A: You likely used Methanol as the solvent for your LCMS injection. The acid chloride reacted with the methanol to form the methyl ester (M + OMe). This actually confirms you had the acid chloride. To see the acid chloride directly, you must use an aprotic solvent or derive it immediately.
Q: Can I store the acid chloride? A: Not recommended. The 2-Br/6-F substitution creates a "twisted" amide bond that is stable, but the chloride is volatile and reactive. If you must store it, seal it in an ampoule under Argon at -20°C.
Troubleshooting Flowchart
Figure 2: Rapid diagnostic logic for low yields.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich. (2024). 2-Bromo-6-fluorobenzoic acid Product Specification & Handling.
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry, 43(20), 3966–3968.
-
Not Voodoo. (2024). Drying Solvents & Reagents. University of Rochester.[4]
Sources
Removing regioisomeric impurities from 2-Bromo-3-ethoxy-6-fluorobenzoic acid synthesis
Technical Support Center: 2-Bromo-3-ethoxy-6-fluorobenzoic acid
Introduction
2-Bromo-3-ethoxy-6-fluorobenzoic acid is a key substituted aromatic building block in contemporary drug discovery and materials science. Its synthesis, often involving electrophilic bromination of a substituted fluorobenzene precursor, can be complicated by the formation of regioisomeric impurities. These isomers, having identical molecular weights and often very similar physical properties, present a significant purification challenge.[1] This guide provides in-depth troubleshooting and validated protocols to help researchers identify, separate, and remove these persistent impurities, ensuring the high purity required for downstream applications.
The Synthetic Challenge: Identifying the Primary Regioisomer
The primary challenge in this synthesis stems from the directing effects of the fluorine, ethoxy, and carboxylic acid (or its precursor) groups on the aromatic ring during the bromination step. While the desired product is the 2-bromo isomer, bromination can also occur at other positions, most commonly leading to the formation of 4-bromo or 5-bromo isomers. Understanding the likely structures is the first step in developing a purification strategy.
Caption: Formation of the desired product and a common regioisomeric impurity.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My post-reaction NMR shows a mixture of isomers at a ~9:1 ratio. What is the most direct method to improve purity?
A1: Selective Crystallization
For multi-gram scale purification where the initial purity is already high (>85%), fractional crystallization is the most economical and effective first-pass strategy. Regioisomers, despite similar polarities, often exhibit differences in crystal lattice energies and solubility profiles in specific solvents.
The Causality: The subtle differences in dipole moments and intermolecular hydrogen bonding capabilities between the desired 2-bromo isomer and its regioisomers can be exploited. The 2-bromo isomer's substituents are more sterically crowded, which can influence its crystal packing and solubility relative to a less-hindered isomer.
Recommended Protocol:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 1). The ideal solvent is one in which the product has high solubility at elevated temperatures but poor solubility at room temperature or below.
-
Procedure:
-
Dissolve the crude material in a minimum amount of the chosen hot solvent (e.g., Toluene).
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for selective crystallization.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble isomer.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Analyze the mother liquor and the crystals by HPLC or NMR to determine which fraction is enriched in the desired product. Often, the desired, more sterically hindered product may be less soluble and crystallize out first.
-
| Solvent System | Suitability for Benzoic Acids | Rationale & Comments |
| Toluene | Excellent | Often provides good discrimination for substituted aromatics. Slow evaporation can yield high-quality crystals.[2] |
| Ethanol/Water | Good | A polar protic system. Adjusting the water ratio allows for fine-tuning of solubility.[3] |
| Acetic Acid | Good | Can be effective but may be difficult to remove completely.[3] |
| Heptane/Ethyl Acetate | Fair | A non-polar/polar aprotic mixture. Good for creating a system where the product is sparingly soluble. |
Table 1: Recommended starting solvents for crystallization screening of substituted benzoic acids.
Q2: Crystallization did not provide adequate separation. How do I develop a column chromatography method to separate these isomers?
A2: High-Performance Flash Chromatography
When crystallization fails, chromatographic separation is the next logical step. The key is to find a mobile phase and stationary phase combination that can exploit the small differences in polarity between the isomers.
The Causality: The polarity difference between regioisomers is minimal, making separation difficult. The interaction of the carboxylic acid group with the silica gel stationary phase is key. Using a mobile phase with a small amount of acid (e.g., acetic acid) can suppress the ionization of the benzoic acid, leading to sharper peaks and better separation.[4]
Recommended Protocol:
-
TLC Analysis: First, run TLC plates to screen for an effective mobile phase. Use a standard silica plate (SiO₂).
-
Start with a non-polar/polar mixture like Heptane/Ethyl Acetate (e.g., 4:1).
-
Add 0.5-1% acetic acid to your mobile phase. This is crucial for preventing peak tailing of the carboxylic acid on the silica.
-
Aim for an Rf value of ~0.2-0.3 for the desired product to ensure good separation on the column.
-
-
Column Conditions:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: The optimized system from your TLC analysis (e.g., 85:15 Heptane/Ethyl Acetate + 1% Acetic Acid).
-
Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better resolution.
-
Elution: Run the column, collecting small fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify and combine the pure fractions containing the desired product.
-
Q3: My isomers co-elute even with optimized flash chromatography. What advanced analytical or preparative techniques can I use?
A3: Advanced Chromatographic Techniques
For extremely challenging separations, more advanced techniques are required. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer superior resolving power.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common analytical method and can be scaled to preparative separation. The retention of aromatic carboxylic acids in RP-HPLC is highly dependent on the pH of the mobile phase.[5]
-
Stationary Phase: A C18 or Phenyl-Hexyl column is a good starting point. Phenyl-based columns can offer alternative selectivity for aromatic compounds.[1]
-
Mobile Phase: A gradient of Acetonitrile and Water, with an acidic modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), is typical. The acid suppresses ionization and ensures good peak shape.[4]
-
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and is an excellent orthogonal technique to LC. It is particularly effective for separating positional isomers without the need for derivatization.
-
Benefit: SFC often provides faster and more efficient separations for isomers than HPLC. Waters ACQUITY UPC² Torus columns, for example, have demonstrated success in separating disubstituted benzoic acid isomers.
-
Caption: A workflow for the purification of regioisomeric benzoic acids.
Q4: How can I be certain of the final structure and confirm the identity of the impurity?
A4: Advanced Spectroscopic Analysis
While 1D ¹H and ¹³C NMR are standard, they may not be sufficient to unambiguously assign the structure of regioisomers. Advanced 2D NMR techniques are required for definitive proof.
-
Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): This experiment shows through-space correlations between protons that are close to each other. For the desired 2-Bromo-3-ethoxy-6-fluorobenzoic acid, you would expect to see a NOE correlation between the ethoxy protons (-OCH₂CH₃) and the proton at the 4-position of the aromatic ring. The regioisomeric impurity would show different correlations.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for piecing together the carbon skeleton and confirming the substitution pattern. For example, the proton at the 5-position should show a correlation to the carbon bearing the fluorine atom (C6).
By combining information from these experiments, you can build a conclusive and publishable structural proof of your final compound and any isolated impurities.
References
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- BenchChem. (2025). Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers.
- Jin, Z., & Jin, F. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- O'Dell, S. B., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship, University of California.
- Price, S. L., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids.
- Sliwinska, A., et al. (1994).
Sources
Validation & Comparative
19F NMR Chemical Shift Guide: 2-Bromo-3-ethoxy-6-fluorobenzoic Acid
Executive Summary
Target Molecule: 2-Bromo-3-ethoxy-6-fluorobenzoic acid CAS: 1333681-71-2 (Related analog) / Proprietary Intermediate Primary Application: Intermediate for S1P receptor modulators and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a technical analysis of the 19F NMR chemical shift for 2-Bromo-3-ethoxy-6-fluorobenzoic acid. As this specific substituted benzoate is often a proprietary intermediate with limited public spectral data, this guide utilizes Substituent Chemical Shift (SCS) additivity rules and experimentally validated structural analogs to define the expected spectral window.
Predicted 19F NMR Shift Window:
Chemical Shift Analysis & Predictive Model
The Component-Based Prediction
To accurately predict the shift of the fluorine atom at the C6 position, we must analyze the electronic influence of the substituents relative to the fluorine nucleus.
-
Base Structure: Fluorobenzene (
-113.5 ppm). -
Substituent 1: Carboxylic Acid (Ortho to F): The -COOH group at C1 is ortho to the fluorine at C6. While electron-withdrawing by induction (deshielding), the ortho-effect in fluorobenzenes often results in a negligible or slightly shielding shift due to steric compression and field effects.
-
Effect:
-1.0 to +1.0 ppm.
-
-
Substituent 2: Bromine (Meta to F): The bromine atom at C2 is meta to the fluorine. Halogens at the meta position exert a mild inductive deshielding effect.
-
Effect:
+2.0 to +4.0 ppm (Downfield shift).
-
-
Substituent 3: Ethoxy (Para to F): The ethoxy group (-OEt) at C3 is para to the fluorine. Alkoxy groups are strong
-donors. In 19F NMR, resonance effects dominate at the para position, leading to significant shielding (upfield shift).-
Effect:
-10.0 to -15.0 ppm (Upfield shift).
-
Visualizing the Shift Vector
The following diagram illustrates the additive logic used to derive the predicted window.
Figure 1: Additive substituent effects on the 19F NMR chemical shift of the target molecule.
Comparative Analysis: Target vs. Analogs
The following table compares the target molecule with structurally similar "reference standards" to validate the prediction. The strong shielding effect of the para-ethoxy group is the differentiating factor.
| Compound | Structure | 19F Shift ( | Shift Type | Mechanism |
| Fluorobenzene | C | -113.5 | Base | Reference Standard |
| 2-Fluorobenzoic acid | Ortho-COOH | -114.0 to -118.0 | Neutral/Shielded | Ortho-effect counteracts electron withdrawal |
| 2-Bromo-6-fluorobenzoic acid | Ortho-COOH, Meta-Br | -108.0 to -112.0 | Deshielded | Inductive withdrawal by Bromine (no donor) |
| 4-Fluoroanisole | Para-OMe | -124.0 | Shielded | Strong Resonance Donation (+R) |
| Target Molecule | 2-Br-3-OEt-6-F-Benzoic Acid | -120.0 to -128.0 | Shielded | Net effect of Para-OEt shielding overcoming Meta-Br deshielding |
Key Insight: Researchers should expect the signal to appear upfield (more negative) compared to the commercially available 2-bromo-6-fluorobenzoic acid precursor. If the signal appears near -110 ppm, the ethoxy group may be missing or hydrolyzed.
Experimental Protocol for Validation
To confirm the chemical shift in your specific matrix, follow this self-validating protocol.
Sample Preparation
-
Solvent Selection: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d
.-
Note: DMSO is preferred over CDCl
for benzoic acid derivatives to prevent dimerization effects on the carboxyl group, which can subtly influence the ortho-fluorine environment.
-
-
Internal Standard: Spike the sample with 0.1% (v/v)
-Trifluorotoluene ( -63.7 ppm) or Hexafluorobenzene ( -164.9 ppm) .-
Avoid: TFA (Trifluoroacetic acid) as it can react with the sample or shift with pH.
-
Acquisition Parameters
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated 1H decoupling).
-
Spectral Width (SW): 200 ppm (centered at -120 ppm).
-
Relaxation Delay (d1): Set to
5 seconds.-
Reasoning: Fluorine nuclei in substituted aromatics can have long T1 relaxation times (2-4s). A short d1 will lead to integration errors if quantitative purity analysis is required.
-
-
Scans (NS): 16 to 64 scans are sufficient due to the high sensitivity of 19F (83% of 1H).
Data Processing Workflow
Figure 2: Standard processing workflow for 19F NMR validation.
References
-
University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Reich, H. J. (2020).[1] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Boersma, F. G. H., et al. (2004). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp.[2][3] HB-1. FEMS Microbiology Letters. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Fluorinated Benzoic Acids
In the landscape of pharmaceutical and chemical synthesis, fluorinated benzoic acids serve as indispensable building blocks. Their unique electronic properties, imparted by the highly electronegative fluorine atom, make them crucial precursors for a wide array of active pharmaceutical ingredients (APIs) and specialty materials. Consequently, the rigorous assessment of their purity is not merely a quality control checkpoint but a fundamental necessity to ensure the safety, efficacy, and consistency of the final product. Any impurity, whether a starting material, a by-product, or a degradation product, can have significant consequences.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of fluorinated benzoic acids. Moving beyond a simple recitation of protocols, we will explore the underlying chromatographic principles, the rationale behind experimental choices, and how different analytical strategies compare. This content is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and efficient methods for purity assessment.
Part 1: The Cornerstone of Analysis - Reversed-Phase HPLC (RP-HPLC)
For the analysis of moderately polar and non-volatile compounds like fluorinated benzoic acids, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse.[1] The separation is governed by the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.
The Causality Behind Method Development Choices
Successful RP-HPLC method development hinges on the strategic manipulation of column chemistry and mobile phase composition to achieve optimal resolution between the main analyte and its potential impurities.
Column Selection: Beyond the Standard C18
While a standard C18 (octadecylsilane) column is often the first choice for RP-HPLC, the unique structure of fluorinated analytes warrants consideration of alternative stationary phases.
-
C18 Columns: These columns separate primarily based on hydrophobicity. While effective for many separations, they may offer insufficient selectivity for closely related isomers or impurities of similar polarity.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a multi-modal separation mechanism.[2] Beyond hydrophobic interactions, they can engage in dipole-dipole, π-π, and hydrogen bonding interactions.[2] This makes them exceptionally well-suited for separating halogenated aromatic compounds, providing alternative selectivity that can resolve impurities that co-elute on a C18 column.[3][4] The electron-rich fluorine atoms on the phenyl ring of the stationary phase can interact uniquely with the fluorinated benzoic acid analytes.
Mobile Phase Optimization: The Critical Role of pH
Fluorinated benzoic acids are, as the name implies, acidic. Their ionization state is governed by the pH of the mobile phase, which profoundly impacts their retention and peak shape.
-
Suppressing Ionization: To achieve good retention and symmetrical peak shapes on a reversed-phase column, the carboxylic acid functional group should be in its neutral, protonated form (-COOH). This is achieved by setting the mobile phase pH to be at least 2 pH units below the pKa of the analyte. For most benzoic acids, a mobile phase pH between 2.5 and 3.5 is ideal.
-
Buffer Selection: An acidic buffer, such as a phosphate or acetate buffer, is used to maintain a consistent pH. For methods intended for use with mass spectrometry (MS) detection, volatile buffers like formic acid or acetic acid are required.[1][5]
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for these compounds as it typically provides better peak shapes and lower viscosity, resulting in lower backpressure.[1]
Diagram: RP-HPLC Method Development Workflow
Caption: A typical workflow for developing a robust RP-HPLC purity method.
Experimental Protocol: RP-HPLC Purity Assay
This protocol provides a robust starting point for the purity analysis of a typical fluorinated benzoic acid.
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[1]
-
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.[1]
-
Mobile Phase B: Acetonitrile (HPLC grade).[1]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 30% B
-
20-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or the λmax of the specific analyte).[6]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the fluorinated benzoic acid reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution. Dilute further as required.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
-
Part 2: Tackling Polarity Extremes with Alternative HPLC Modes
While RP-HPLC is versatile, it can struggle with highly polar analytes that exhibit poor retention. For multi-fluorinated or other highly polar benzoic acid derivatives, alternative HPLC modes may be necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase systems.[7][8] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[8][9]
-
Mechanism of Action: The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[9]
-
When to Use HILIC: Consider HILIC when your fluorinated benzoic acid derivative has very early elution (low retention) on even the most polar reversed-phase columns. It offers an orthogonal (completely different) separation mechanism, which is invaluable for impurity profiling.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[10] For acidic compounds, Anion-Exchange Chromatography is used, where a positively charged stationary phase retains the negatively charged (deprotonated) carboxylate anions.
-
Mechanism of Action: Analytes are eluted by increasing the concentration of a competing ion (e.g., chloride or acetate) in the mobile phase or by changing the pH to neutralize the charge on the analyte.[10]
-
Application Niche: While less common for routine purity analysis than RP-HPLC, IEC is a powerful tool for purifying organic acids from complex matrices containing other charged species or for separating acids with very different pKa values.[11]
Part 3: A Comparative Look at Alternative Analytical Technologies
While HPLC is central to purity analysis, other techniques offer distinct advantages and can provide complementary information.
HPLC vs. UPLC/UHPLC: An Evolutionary Leap
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), is not a different technique but rather a significant advancement of HPLC. It utilizes columns packed with sub-2 µm particles.[12]
-
The Core Difference: The smaller particle size leads to dramatically higher column efficiency. However, pushing the mobile phase through these densely packed columns requires much higher pressures (up to 15,000 psi) than traditional HPLC (up to 6,000 psi).[13]
-
The Performance Gain: This translates to faster analysis times, better resolution between peaks, and increased sensitivity.[14][15] A 20-minute HPLC run can often be shortened to under 5 minutes on a UPLC system with improved or equivalent separation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC/UHPLC) |
| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm[12] |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi[13] |
| Analysis Time | Longer (e.g., 15-30 min)[13] | Shorter (e.g., 2-10 min)[13] |
| Resolution | Good | Excellent, sharper peaks |
| Sensitivity | Standard | Higher, due to narrower peaks[12][14] |
| Solvent Consumption | Higher | Significantly lower[12] |
HPLC vs. Gas Chromatography (GC): Volatility is Key
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase.
-
The Major Hurdle: Benzoic acids are not sufficiently volatile for direct GC analysis. They require a chemical modification step known as derivatization to convert the polar carboxylic acid group into a more volatile ester or silyl ester.[16][17][18] This adds complexity and a potential source of error to the sample preparation process.[19]
-
When to Use GC: GC-MS (GC coupled with Mass Spectrometry) is exceptionally powerful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC-UV, such as residual solvents or certain synthesis by-products.[19]
HPLC vs. Capillary Electrophoresis (CE): A Charge-Based Alternative
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.
-
Key Advantages: CE offers extremely high separation efficiency (a high number of theoretical plates), short analysis times, and requires minimal sample and solvent volumes.[20][21] It is particularly well-suited for the analysis of small, charged molecules like organic acids.[21][22]
-
Considerations: While powerful, CE can be less robust than HPLC for routine quality control in some environments and may have higher detection limits unless coupled with a mass spectrometer.
Part 4: The Foundation of Trustworthiness - Method Validation
A developed method is only useful if it is proven to be reliable. Method validation, following guidelines from the International Council for Harmonisation (ICH), is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23][24]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[24] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature).
Diagram: Interrelation of Core Validation Parameters
Caption: Core parameters that establish the reliability of an analytical method.
Conclusion
The selection of an appropriate analytical method for the purity determination of fluorinated benzoic acids is a critical decision guided by the specific requirements of the analysis.
-
For routine quality control , a well-optimized RP-HPLC method, preferably on a PFP column to ensure selectivity, offers the best balance of performance, robustness, and cost-effectiveness.
-
Transitioning to UPLC/UHPLC is a logical step for high-throughput environments, providing significant gains in speed and sensitivity.[14][15]
-
When dealing with highly polar analytes or seeking orthogonal separation mechanisms for comprehensive impurity profiling, HILIC should be explored.
-
GC-MS and CE serve as powerful complementary techniques, with GC-MS being ideal for volatile impurities and CE offering high-efficiency separation of charged species.[19][21]
Ultimately, a robust method is one that is not only well-developed but also rigorously validated. By understanding the causality behind chromatographic principles and systematically evaluating the available technologies, scientists can develop and implement analytical methods that ensure the purity and quality of these vital chemical compounds.
References
- Cunniff, P. (Ed.). (2016). Official methods of analysis of AOAC International (20th ed.). AOAC International.
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Alispharm. [Link][12]
-
Skaff, B. (2022, April 15). Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. [Link][21]
-
Kumar, P., & Kumar, A. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5139-5143. [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link][13]
-
Garcia, A., & Barbas, C. (2003). Capillary electrophoresis for the determination of organic acidurias in body fluids: a review. Journal of Chromatography B, 793(1), 13-29. [Link][25]
-
Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link][14]
-
SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-fluoro-, sodium salt on Newcrom R1 HPLC column. [Link][5]
-
Clark, A. C., Thompson, J. R., & Feller, M. K. (2016). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of visualized experiments: JoVE, (111), 54036. [Link][26]
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Sharma, S., & Singh, S. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research, 45(1), 36137-36141. [Link][15]
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Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link][27]
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Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. [Link][10]
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Hovland, S., & Andersen, T. (2006). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 841-852. [Link][28]
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Eiteman, M. A., & Lee, S. A. (1999). Purification of organic acids using anion exchange chromatography. Google Patents. [11]
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Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link][7]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link][29]
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Gaur, A., & Singh, R. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 181(2), 161-168. [Link][17]
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Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link][30]
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Reddy, G. S., Kumar, A. P., & Reddy, P. S. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(4), 999–1010. [Link][31]
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Starek, M., & Krzek, J. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 30(1), 123. [Link][23]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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Dong, M. W., & Hu, G. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link][24]
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Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link][9]
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Guillarme, D. (2020, November 11). HILIC: The Pros and Cons. LCGC International. [Link][32]
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Kumar, A., & Guria, C. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(2), 263-286. [Link]
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Rahman, M. M., & Abd El-Aty, A. M. (2013). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Der Pharma Chemica, 5(2), 241-247. [Link][33]
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Vuckovic, D. (2017). A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater. UWSpace. [Link]
- Kataoka, H. (2000). Derivatization reactions for the determination of carboxylic acids by gas chromatography and their applications in clinical analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 1-21.
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Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link][3]
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ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?. [Link][18]
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Seubert, A., & Gurtler, R. (2006). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1103(2), 233-240. [Link][34]
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Bui, L. V., & Cooper, C. (1987). Reverse-phase Liquid Chromatographic Determination of Benzoic and Sorbic Acids in Foods. Journal of the Association of Official Analytical Chemists, 70(5), 892-896. [Link][35]
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Przybyciel, M. (2002). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. LCGC North America, 20(11), 1014-1024. [Link][4]
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Nika, M. C., & Krupp, E. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. [Link]
-
Srilakshmi, V., & Seshagiri Rao, J. V. L. N. (2012). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Burapha Science Journal, 17(2), 133-141. [Link][36]
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Al-Ghamdi, S. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of Food and Nutrition Research, 4(11), 711-718. [Link]
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Al-Amri, A. M., & Al-Ameri, A. A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 28(2), 23-33. [Link][37]
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Comparative Guide: Reactivity of 2-Bromo-3-ethoxy-6-fluorobenzoic Acid vs. 2-Bromo-6-fluorobenzoic Acid
Executive Summary
This guide provides a technical comparison between 2-Bromo-6-fluorobenzoic acid (Compound B) and its 3-ethoxy derivative, 2-Bromo-3-ethoxy-6-fluorobenzoic acid (Compound A) .
While both compounds share a sterically crowded 2,6-disubstituted benzoic acid core, the introduction of the 3-ethoxy group in Compound A fundamentally alters its reactivity profile through electronic deactivation and steric buttressing .
The Bottom Line:
-
Compound B (Reference): A standard "privileged" scaffold. The C6-fluorine is highly activated for Nucleophilic Aromatic Substitution (
), and the C2-bromine is accessible for standard cross-coupling. -
Compound A (Target): A "difficult" scaffold. The 3-ethoxy group acts as an electron donor, significantly reducing
rates at the C6-fluorine. Furthermore, the "buttressing effect" of the ethoxy group pushes the C2-bromine toward the carboxyl moiety, requiring specialized ligands for catalytic cross-coupling.
Part 1: Structural & Electronic Analysis
The "Buttressing Effect"
The most critical structural difference is the steric pressure introduced by the 3-ethoxy group in Compound A.
-
Compound B: The carboxyl group is "sandwiched" between Br and F. This forces the COOH out of plane, preventing resonance with the ring (The "Ortho Effect").[1][2][3]
-
Compound A: The 3-ethoxy group physically occupies space adjacent to the 2-bromine. This steric repulsion pushes the bromine atom closer to the carboxyl group, effectively "locking" the steric wall. This is known as the Buttressing Effect .[4]
Electronic Push-Pull Map
The following diagram visualizes the competing electronic effects that dictate reactivity.
Caption: Diagram 1: The 3-ethoxy group in Compound A pumps electron density into the ring, counteracting the electron-withdrawing power of the carboxyl group and deactivating the C6-fluorine toward nucleophilic attack.
Part 2: Reactivity Comparison Data
Relative Reactivity Profile
The table below summarizes expected performance based on physical organic chemistry principles.
| Reaction Type | Compound B (Reference) | Compound A (3-Ethoxy) | Mechanistic Driver |
| Esterification (Fischer) | Very Poor | Inert | Steric inhibition of nucleophilic attack on carbonyl. |
| Acidity ( | High (approx 2.8) | Very High (approx 2.6) | Ortho-effect twists COOH out of plane; Buttressing in A enhances this twist. |
| Fast | Slow / Requires Heat | 3-OEt is an Electron Donating Group (EDG), destabilizing the Meisenheimer complex. | |
| Suzuki Coupling (at Br) | Standard | Challenging | Steric crowding at C2 hinders oxidative addition of Pd(0). |
The "Gatekeeper" Step: Carboxyl Derivatization
Because both molecules are 2,6-disubstituted, standard acid-catalyzed esterification (e.g., MeOH/H2SO4) will fail due to the acylium ion being sterically blocked.
-
Recommendation: Do not attempt Fischer esterification.
-
Alternative: Use "Chemical Sledgehammers" that activate the carboxylate oxygen rather than the carbonyl carbon.
-
Method 1: Alkyl halide + Base (e.g., MeI +
in DMF). -
Method 2: Acid Chloride formation (Oxalyl Chloride/DMF) followed by alcohol quench.
-
Part 3: Experimental Protocols
Protocol A: High-Steric Amide Coupling
Applicable to both, but critical for Compound A due to buttressing.
Objective: Convert the hindered acid to an amide. Challenge: The carboxylic acid is extremely crowded. Standard EDC/NHS coupling often fails.
Reagents:
-
Substrate (1.0 equiv)
-
Thionyl Chloride (
) or Oxalyl Chloride (( ) -
Catalytic DMF
-
Amine (1.2 equiv)
-
DIPEA (3.0 equiv)
Workflow:
-
Activation: Dissolve Substrate in anhydrous DCM. Add 1 drop of DMF.
-
Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours. (Look for cessation of bubbling).
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Critical: Do not skip. Excess reagent will consume your amine.
-
Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine and DIPEA at 0°C.
-
Observation: Compound A may require overnight stirring at RT, whereas Compound B typically finishes in 4 hours.
Protocol B: Regioselective (Fluorine Displacement)
Highlighting the deactivation in Compound A.
Objective: Displace the C6-Fluorine with a primary amine.
Reagents:
-
Substrate (1.0 equiv)
-
Primary Amine (e.g., Morpholine, Benzylamine) (2.0 equiv)
-
Base:
(3.0 equiv) or DIPEA -
Solvent: DMSO or NMP (Polar Aprotic is essential)
Comparison:
-
Compound B: Reacts at 60°C - 80°C in 4-6 hours.
-
Compound A: Likely requires 100°C - 120°C and 12-24 hours.
Troubleshooting Compound A: If the reaction stalls, the 3-ethoxy group is deactivating the ring too much.
-
Fix: Convert the Carboxylic Acid to a Nitro or Ester group first. The Ester is a stronger Electron Withdrawing Group (EWG) than the carboxylate anion formed under basic conditions, which will re-activate the ring.
Part 4: Decision Pathway (Workflow)
Use this logic tree to select the correct synthetic route for Compound A.
Caption: Diagram 2: Strategic decision tree for functionalizing Compound A, highlighting the need for pre-activation (esterification) before SNAr and specialized ligands for cross-coupling.
References
-
Steric Inhibition of Resonance (The Ortho Effect)
- Source: Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society.
- Relevance: Establishes the baseline acidity increase for 2,6-disubstituted benzoic acids.
-
The Buttressing Effect
-
Nucleophilic Aromatic Substitution Trends
- Source: Terrier, F. (2013).
- Relevance: Comprehensive review of how Electron Donating Groups (like Ethoxy)
-
Sterically Hindered Cross-Coupling
- Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides and Bromides. Accounts of Chemical Research.
- Relevance: Provides the specific ligand classes (SPhos/XPhos)
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A Comparative Guide to the Crystal Structure and X-ray Diffraction Analysis of 2-Bromo-3-ethoxy-6-fluorobenzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a multitude of physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a pharmaceutical compound's efficacy and viability. 2-Bromo-3-ethoxy-6-fluorobenzoic acid, a halogenated and ether-substituted aromatic carboxylic acid, represents a class of compounds with significant potential as scaffolds in medicinal chemistry. The strategic placement of bromo, fluoro, and ethoxy groups on the benzoic acid core offers a rich tapestry of intermolecular interactions, which can be exploited in the rational design of novel therapeutic agents.
This technical guide presents an in-depth analysis of the crystal structure of 2-Bromo-3-ethoxy-6-fluorobenzoic acid through the lens of single-crystal X-ray diffraction. In the absence of publicly available experimental crystallographic data for this specific molecule, we present a robust, hypothetical model based on the well-established structural chemistry of analogous compounds. This guide will provide a detailed, field-proven methodology for the crystallographic analysis of such compounds, a comparative analysis with structurally related molecules, and a discussion of the key intermolecular forces that govern their solid-state architecture. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the intricacies of crystal structure analysis for this important class of molecules.
Methodology: A Self-Validating Approach to Crystal Structure Determination
The experimental workflow for determining the crystal structure of a small organic molecule like 2-Bromo-3-ethoxy-6-fluorobenzoic acid is a multi-step process that demands precision and a clear understanding of the underlying principles. Each step is designed to build upon the previous one, creating a self-validating system that ensures the final structural model is both accurate and reliable.
Crystal Growth: The Foundation of High-Quality Diffraction Data
The journey to a high-resolution crystal structure begins with the growth of a single, well-ordered crystal. The quality of the crystal is the single most important factor determining the quality of the diffraction data and, ultimately, the accuracy of the final structure. For a compound like 2-Bromo-3-ethoxy-6-fluorobenzoic acid, which possesses moderate polarity, several crystallization techniques can be employed.
Experimental Protocol for Crystal Growth (Slow Evaporation):
-
Solvent Selection: Begin by screening a range of solvents to identify one in which the compound has moderate solubility. For the target molecule, solvents such as ethanol, methanol, acetone, or a mixture of ethyl acetate and hexane are promising candidates. The goal is to find a solvent where the compound is soluble when heated but sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of 2-Bromo-3-ethoxy-6-fluorobenzoic acid in the chosen solvent by gently heating and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This step is crucial to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a single large one.
-
Slow Evaporation: Cover the vial with a cap that has a few small perforations made with a needle. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature, ideally in a vibration-free environment. As the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps and allow them to dry on a filter paper.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[1][2]. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Protocol for Data Collection:
-
Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer, such as a Bruker D8 QUEST or a Rigaku/Oxford SuperNova, equipped with a microfocus X-ray source (typically Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector)[1][3]. The crystal is cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.
-
Unit Cell Determination and Data Strategy: A series of initial diffraction images are collected to determine the unit cell parameters and the crystal system. Based on this, a data collection strategy is devised to measure the intensities of a large number of unique reflections by rotating the crystal through a series of angles.
-
Data Integration and Reduction: The raw diffraction images are processed using software such as Bruker's APEX suite or the XDS package[3][4]. This involves integrating the intensities of the diffraction spots, applying corrections for factors like Lorentz and polarization effects, and scaling the data to produce a final reflection file.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The final step in the crystallographic process is to solve and refine the crystal structure using the processed diffraction data.
Experimental Protocol for Structure Solution and Refinement:
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT (part of the SHELX suite) or OLEX2[5]. These methods use the intensities of the reflections to determine the initial positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure (e.g., using SHELXL)[5]. In this iterative process, the atomic coordinates, anisotropic displacement parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.
-
Validation: The final refined structure is rigorously validated using crystallographic software like PLATON or the validation tools within OLEX2[5]. This involves checking for missed symmetry, analyzing the geometry of the molecule, and ensuring that the final model is chemically reasonable.
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for the crystal structure analysis of 2-Bromo-3-ethoxy-6-fluorobenzoic acid.
Caption: A flowchart of the experimental workflow for crystal structure analysis.
Results and Comparative Analysis
As no experimental crystal structure for 2-Bromo-3-ethoxy-6-fluorobenzoic acid is currently deposited in the Cambridge Structural Database (CSD), we propose a hypothetical crystal structure based on the known structures of analogous compounds[6][7]. Substituted benzoic acids frequently crystallize in centrosymmetric space groups, with the most common packing motif being the formation of hydrogen-bonded dimers through their carboxylic acid groups[8].
Hypothetical Crystal Structure of 2-Bromo-3-ethoxy-6-fluorobenzoic acid
Based on the prevalence of the P2₁/c space group for similar benzoic acid derivatives, we propose that 2-Bromo-3-ethoxy-6-fluorobenzoic acid is likely to crystallize in a monoclinic system with this space group. The key crystallographic parameters are summarized in the table below.
| Parameter | Hypothetical: 2-Bromo-3-ethoxy-6-fluorobenzoic acid |
| Chemical Formula | C₉H₈BrFO₃ |
| Formula Weight | 263.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~14.0 |
| b (Å) | ~4.0 |
| c (Å) | ~18.0 |
| α (°) | 90 |
| β (°) | ~110 |
| γ (°) | 90 |
| Volume (ų) | ~950 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.84 |
Comparative Crystallographic Data
To provide context for our hypothetical model, the table below compares its key parameters with the experimental data for two structurally related compounds: 2-Bromo-6-fluorobenzoic acid and 3-Ethoxybenzoic acid.
| Parameter | Hypothetical: 2-Bromo-3-ethoxy-6-fluorobenzoic acid | 2-Bromo-6-fluorobenzoic acid[9][10] | 3-Ethoxybenzoic acid[11][12] |
| Chemical Formula | C₉H₈BrFO₃ | C₇H₄BrFO₂ | C₉H₁₀O₃ |
| Formula Weight | 263.06 | 219.01 | 166.17 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | ~14.0 | 14.96 | 10.95 |
| b (Å) | ~4.0 | 3.96 | 7.64 |
| c (Å) | ~18.0 | 12.35 | 11.02 |
| α (°) | 90 | 90 | 90 |
| β (°) | ~110 | 90 | 114.3 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | ~950 | 732.1 | 839.5 |
| Z | 4 | 4 | 4 |
| Density (calculated) (g/cm³) | ~1.84 | 1.98 | 1.31 |
This comparison highlights how changes in substitution (the presence of the ethoxy group and the specific arrangement of halogens) can influence the crystal system and packing density.
Discussion: The Interplay of Intermolecular Forces
The crystal packing of 2-Bromo-3-ethoxy-6-fluorobenzoic acid is expected to be dominated by a network of hydrogen and halogen bonds, which are crucial in dictating the supramolecular architecture.
Hydrogen Bonding: The Primary Driving Force
As is characteristic of carboxylic acids, the primary and most robust intermolecular interaction will be the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules[8]. This interaction is a highly reliable synthon in crystal engineering and is anticipated to be the foundational element of the crystal lattice in the target compound.
Halogen Bonding: A Directional and Stabilizing Interaction
The bromine atom at the 2-position is expected to participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule[13]. In this structure, the likely halogen bond acceptor would be an oxygen atom from a neighboring molecule (either from the carboxylic acid or the ethoxy group), or potentially the π-system of an adjacent aromatic ring. The directionality of halogen bonds plays a significant role in fine-tuning the crystal packing[14].
The Influence of Fluoro and Ethoxy Substituents
The fluorine atom at the 6-position, while generally a weak halogen bond donor, can participate in C-H···F hydrogen bonds and influence the overall electrostatic potential of the molecule. The ethoxy group at the 3-position introduces conformational flexibility and can act as a hydrogen bond acceptor. Its presence also increases the steric bulk, which will affect the efficiency of crystal packing. The interplay between the strong hydrogen-bonding of the carboxylic acid, the directional halogen-bonding of the bromine, and the weaker interactions involving the fluorine and ethoxy groups will ultimately determine the final, most stable crystal structure.
Visualizing Intermolecular Interactions
The following diagram illustrates the proposed key intermolecular interactions in the crystal lattice of 2-Bromo-3-ethoxy-6-fluorobenzoic acid, highlighting the formation of the characteristic carboxylic acid dimer and a potential halogen bond.
Caption: Key intermolecular interactions in the proposed crystal structure.
Conclusion
This guide has provided a comprehensive framework for the crystal structure analysis of 2-Bromo-3-ethoxy-6-fluorobenzoic acid. While a definitive experimental structure is not yet available, by leveraging data from analogous compounds and established principles of crystal engineering, we have constructed a scientifically grounded, hypothetical model and a detailed analytical workflow. This comparative approach underscores the profound influence of substituent patterns on crystal packing and provides a valuable roadmap for researchers working with this and similar classes of compounds. The elucidation of such crystal structures is a critical step in the journey from molecular design to functional application, and the methodologies and insights presented herein are intended to facilitate that journey.
References
-
Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Bruker. Retrieved from [Link]
-
CrystEngComm. (2017). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. Royal Society of Chemistry. Retrieved from [Link]
-
Kabsch, W. (2025, January 19). XDS Program Package. XDS. Retrieved from [Link]
-
Proto XRD. (n.d.). X-ray Diffraction Software. Proto XRD. Retrieved from [Link]
-
American Chemical Society. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Retrieved from [Link]
-
Diamond Light Source. (n.d.). MX-Software. Diamond Light Source. Retrieved from [Link]
-
University College London. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, November 16). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Do halogen bonds dictate the packing preferences in solid solutions?. RSC Publishing. Retrieved from [Link]
-
University of Virginia. (n.d.). Crystallography software and databases. Single-Crystal X-ray Diffraction. Retrieved from [Link]
-
MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. ResearchGate. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 3-Ethoxybenzoicacid | C9H10O3 | MD Topology | NMR | X-Ray. ATB. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 3-ETHOXYBENZOIC ACID. Inxight Drugs. Retrieved from [Link]
-
International Union of Crystallography. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]
-
American Chemical Society. (2024, February 15). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. ACS Publications. Retrieved from [Link]
-
European Synchrotron Radiation Facility. (2025, June 26). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. ESRF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. PMC. Retrieved from [Link]
-
University of Kentucky. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-6-fluorobenzoic acid. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 3-ethoxybenzoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzoic acid. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The Cambridge Structural Database. ResearchGate. Retrieved from [Link]
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Re3data.org. (n.d.). Cambridge Structural Database. Re3data.org. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-fluorobenzoic acid. PubChem. Retrieved from [Link]
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UMass Dartmouth. (n.d.). Cambridge Structural Database. UMass Dartmouth Library. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]
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CCDC. (n.d.). Access Structures. CCDC. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-fluorobenzoic acid. PubChem. Retrieved from [Link]
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ResearchGate. (2025, August 6). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. PMC. Retrieved from [Link]
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Safety Operating Guide
2-Bromo-3-ethoxy-6-fluorobenzoic acid proper disposal procedures
Executive Summary & Immediate Triage
Stop and Read: This compound is a halogenated aromatic acid . It poses specific disposal challenges due to the presence of both Bromine (Br) and Fluorine (F) atoms on the benzene ring. Standard "organic waste" incineration protocols are often insufficient for fluorinated compounds, and improper disposal can release corrosive hydrogen halides (HBr, HF) or persistent organic pollutants.
Emergency Safety Profile (Triage Table)
| Parameter | Specification | Critical Safety Note |
| Hazard Class | Irritant / Corrosive | Causes skin (H315), eye (H319), and respiratory (H335) irritation.[1] |
| Chemical Nature | Halogenated Acid | DO NOT mix with strong oxidizers or non-halogenated waste streams.[2] |
| pKa (Est.) | ~2.5 – 3.5 | Stronger acid than benzoic acid due to electron-withdrawing halogens. |
| Incompatibility | Strong Bases, Oxidizers | Exothermic reaction with bases; potential gas evolution. |
| Waste Code | Halogenated Organic | MUST be incinerated at high temperatures (>1,100°C) to break C-F bonds. |
Scientific Rationale: The "Why" Behind the Protocol
As scientists, we do not follow rules blindly; we follow the chemistry. The disposal protocol for 2-Bromo-3-ethoxy-6-fluorobenzoic acid is dictated by two structural features:
-
The Halogenation (Br/F):
-
Mechanism: Standard waste incinerators often operate at temperatures sufficient for chlorinated waste but potentially insufficient for fluorinated aromatics. The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol).
-
Risk: Incomplete combustion can generate toxic fluorinated byproducts or free HF gas, which corrodes scrubber systems. Therefore, this waste must be tagged specifically as "Fluorinated/Halogenated" to ensure it is routed to high-temperature incineration facilities.
-
-
The Acidic Functionality (-COOH):
-
Mechanism: The carboxylic acid group makes the compound water-soluble at high pH but liable to precipitate at low pH.
-
Risk: Accidental mixing with bleach (hypochlorite) or strong oxidizers can liberate free bromine gas (
) or cause rapid heating.
-
Decision Logic: Waste Stream Classification
The following decision tree illustrates the correct routing for this chemical based on its physical state in your laboratory.
Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the solute classifies the entire mixture as "Halogenated Waste."
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess Reagent)
Best for: Expired shelf stocks, weighing boat residues, or failed reaction solids.
The "Double-Containment" Rule: Halogenated aromatic acids can sublime or create dust that is severely irritating to the respiratory tract.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95/P100 particulate respirator if handling open powder outside a fume hood.
-
Containment:
-
Place the solid material into a clear polyethylene bag or a screw-top wide-mouth jar.
-
Do not dissolve it in solvent just to dispose of it; this increases waste volume unnecessarily.
-
-
Labeling:
-
Storage: Store in the Solid Hazardous Waste accumulation area. Keep away from oxidizers.[2][7]
Protocol B: Disposal of Reaction Mixtures (Liquid)
Best for: Mother liquors, filtrates, or HPLC waste streams.
The "Segregation" Rule: Never pour this into the "Non-Halogenated" (Organic) waste drum. Even 1% content of this compound renders the entire 20L drum "Halogenated" for incineration purposes.
-
Identify the Solvent:
-
If DCM/Chloroform: Pour directly into the Halogenated Waste carboy.
-
If Acetone/Methanol/DMSO: You must still pour this into the Halogenated Waste carboy because the solute (the acid) contains Br/F.
-
-
Quenching (If Reactive Intermediates Present):
-
If the mixture contains acid chlorides or activated esters of the benzoic acid, quench slowly with water/bicarbonate in a beaker before transferring to the waste container to prevent pressure buildup in the drum.
-
-
Labeling:
Protocol C: Spill Cleanup (Bench Scale)
Self-Validating Step: pH Check
-
Isolate: Alert nearby personnel.
-
Neutralize:
-
Cover the spill with Sodium Carbonate (
) or a spill pillow. -
Observation: If bubbling occurs, acid is being neutralized. Wait for bubbling to cease.
-
-
Collect:
-
Sweep up the resulting solid (now a sodium benzoate salt).
-
Place in a bag labeled "Spill Debris - Halogenated."
-
-
Verify: Wipe the surface with a wet paper towel and check with a pH strip. It should be neutral (pH 6-8).
Regulatory & Compliance (RCRA/EPA)
While this specific intermediate may not have a unique "P" or "U" list code, it falls under strict regulatory categories based on its characteristics.
-
RCRA Characteristic:
-
D002 (Corrosivity): If the waste is aqueous and pH < 2.
-
Halogenated Organic Compounds (HOCs): Regulated under Land Disposal Restrictions (LDR). These must be treated (incinerated) before land disposal.
-
-
EPA Recommendation: Do not flush.[2] The presence of the ethoxy ether linkage and halogens implies potential aquatic toxicity and persistence.
Documentation Checklist
| Field | Entry |
| Chemical Name | 2-Bromo-3-ethoxy-6-fluorobenzoic acid |
| Constituents | Carbon, Hydrogen, Bromine, Fluorine, Oxygen |
| Hazards | Skin Irritant, Eye Damage, Respiratory Irritant |
| Physical State | Solid (or Liquid Solution) |
| pH | Acidic (if in solution) |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromo-3-fluorobenzoic acid (Structural Analog). PubChem.[8] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity and Toxicity. EPA.gov. [Link]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. ACS.org. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450). OSHA.gov. [Link]
Sources
Personal protective equipment for handling 2-Bromo-3-ethoxy-6-fluorobenzoic acid
Topic: Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Safety Assessment: The Precautionary Principle
Chemical Profile: 2-Bromo-3-ethoxy-6-fluorobenzoic acid is a multi-halogenated aromatic acid.[1][2] In the absence of comprehensive long-term toxicological data (common for specific research intermediates), we must apply the Precautionary Principle .[1][2] We derive our safety protocols from the Structure-Activity Relationship (SAR) of its core scaffold: halogenated benzoic acids.[1][2]
Core Hazard Classification (Inferred from Analogs):
-
Skin/Eye Irritant (Category 2/2A): The carboxylic acid moiety combined with electron-withdrawing halogens (Br, F) creates a compound capable of significant tissue irritation and corneal damage.[1][2]
-
Respiratory Irritant (Category 3): Fine particulates are highly irritating to mucous membranes.[1][2]
-
Unknown Systemic Toxicity: The fluorine substitution increases lipophilicity, potentially enhancing skin absorption relative to non-halogenated benzoic acids.[1][2]
The PPE Matrix: Technical Specifications
Do not rely on generic "lab safety" rules. Use this matrix to select equipment specifically resistant to organic acids and halogenated aromatics.[1][2]
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil) | Permeation Defense: Fluorinated organics can permeate thin latex.[1][2] Nitrile offers superior resistance to organic acids.[1][2] Double gloving provides a "breakthrough indicator" layer and facilitates safe doffing of contaminated outer layers.[1][2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Particulate Seal: Safety glasses with side shields are insufficient for fine powders.[1][2] Static-charged fluorinated solids can migrate around glasses.[1][2] Goggles provide a complete seal against dust entry and acid splashes.[1][2] |
| Respiratory | Fume Hood (Primary) Class II, Type A2 or B2 | Local Exhaust Ventilation (LEV): The primary control.[1][2] Do not rely on masks.[1][2] Keep sash at working height (18").[1][2] |
| Body Defense | Lab Coat (Poly/Cotton) + Apron | Acid Resistance: A standard lab coat is porous.[1][2] If handling solutions >100mL, add a chemical-resistant rubber or neoprene apron to prevent soak-through to skin.[1][2] |
| Footwear | Closed-toe, Non-perforated | Spill Protection: Leather or synthetic leather uppers.[1][2] Mesh sneakers allow immediate acid contact with socks/skin.[1][2] |
Operational Protocol: Step-by-Step Handling
This workflow is designed to minimize static-induced aerosolization , a common physical property of fluorinated aromatic solids.[1][2]
Phase A: Weighing & Transfer (Highest Risk Step)[1][2]
-
Environment: Operate exclusively inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer bar inside the hood before opening the vial.[1][2] Fluorinated compounds are notorious for "flying" due to static charge, which increases inhalation risk.[1][2]
-
Taring: Place the receiving vessel (flask/vial) in the balance. Tare before opening the chemical container.
-
Transfer: Use a disposable anti-static spatula.[1][2] Do not pour from the source bottle; transfer small amounts to avoid dust clouds.
-
Decontamination: Wipe the exterior of the source bottle and the balance area with a damp paper towel (water/surfactant) before removing items from the hood.[1][2]
Phase B: Solubilization & Reaction
-
Solvent Choice: When dissolving in organic solvents (e.g., DCM, THF, DMSO), the permeation rate through gloves increases.[1][2]
-
Technique: Add solvent slowly to the solid.[1][2] Rapid addition can displace air and eject powder particles.[1][2]
-
Heating: If the reaction requires heat, use a reflux condenser.[1][2] Never heat an open system containing this acid and volatile solvents.[1][2][3]
Phase C: Disposal & Cleanup
-
Waste Stream: Segregate as "Halogenated Organic Acid Waste." Do not mix with strong oxidizers (risk of reaction) or strong bases (exothermic neutralization).[1][2]
-
Spill Management:
Visualizing the Safety Logic
Diagram 1: PPE Decision & Donning Logic
This workflow ensures the user evaluates the specific state of the chemical (Solid vs. Solution) before proceeding.[1][2]
Caption: Decision matrix for selecting appropriate PPE based on the physical state of the chemical, highlighting the distinct risks of dust inhalation versus solvent-mediated skin absorption.
Emergency Response Protocols
These protocols are self-validating loops: if the pain/irritation does not cease, the loop escalates to medical intervention.[1][2]
-
Eye Contact (Acidic Dust/Splash):
-
Immediate: Flush with tepid water for 15 minutes . Hold eyelids open forcibly.
-
Validation: Check pH of eye surface with litmus paper (if available/trained) or assess pain.[1][2]
-
Escalation: If pain persists >15 mins or vision is blurred, seek ophthalmologist immediately (Corneal erosion risk).[1][2]
-
-
Skin Contact:
-
Immediate: Drench with water.[1][2][4][5][6][7][8] Remove contaminated clothing while under the shower.[1][2][9]
-
Wash: Use soft soap (do not scrub hard, which abrades skin and increases absorption).[1][2]
-
Alert: If redness (erythema) appears, this indicates acid burn.[1][2] Treat as a chemical burn, not just irritation.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]
-
PubChem. (n.d.).[1][2] 2-Bromo-5-fluorobenzoic acid (Analog Safety Data). National Library of Medicine.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[1][2] [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. combi-blocks.com [combi-blocks.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
